Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDSXGFQLXKOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635556 | |
| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-08-1 | |
| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 4-(trifluoromethyl)phenyltrifluoroborate, with the CAS number 166328-08-1 , is a versatile and increasingly important reagent in modern organic synthesis, particularly within the realm of drug discovery and development.[1] Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable building block for the introduction of the trifluoromethylphenyl moiety—a common pharmacophore in many active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in the development of novel therapeutics. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4][5][6]
Physicochemical Properties
This compound is a white to off-white solid that is stable in air and moisture, a significant advantage over corresponding boronic acids.[1] This stability allows for easier storage and handling in a laboratory setting. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 166328-08-1 | [1] |
| Molecular Formula | C₇H₄BF₆K | [1] |
| Molecular Weight | 252.01 g/mol | |
| Melting Point | >300 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water. Soluble in acetone. | [1][7] |
| SMILES | C1=CC(=CC=C1C(F)(F)F)B(F)(F)F.[K+] | |
| InChI | InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 |
Synthesis
The synthesis of potassium aryltrifluoroborates is generally achieved by the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This method is straightforward and typically high-yielding.
Experimental Protocol: General Synthesis of Potassium Aryltrifluoroborates
This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Sintered glass funnel
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenylboronic acid (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate will form.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting solid, add acetonitrile and co-evaporate to remove residual water. Repeat this step twice.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water or acetone/water.
-
Filter the purified product using a sintered glass funnel, wash with a small amount of cold water, and dry under vacuum.
Diagram of the Synthetic Workflow:
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in many drug molecules.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst and ligand (if applicable) under a positive pressure of the inert gas.
-
Add the degassed solvent system.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Role in Drug Discovery
The introduction of a trifluoromethyl (-CF₃) group into a drug candidate can significantly enhance its pharmacological profile.[2][3][4][5][6] The high electronegativity and steric bulk of the -CF₃ group can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of the drug.[4]
-
Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.[4]
-
Modulated pKa: The electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.
-
Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with the target protein, such as dipole-dipole or hydrophobic interactions.
This compound serves as a key building block for incorporating this beneficial moiety into potential drug molecules, making it an invaluable tool for medicinal chemists.
Conclusion
This compound is a stable, versatile, and highly effective reagent for the introduction of the 4-(trifluoromethyl)phenyl group in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the field of drug discovery, enabling the efficient synthesis of complex molecules with improved pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the pharmaceutical industry.
References
- 1. This compound | 166328-08-1 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]
Synthesis of Potassium 4-(trifluoromethyl)phenyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of potassium 4-(trifluoromethyl)phenyltrifluoroborate, a valuable reagent in modern organic chemistry, particularly in cross-coupling reactions. This document details the primary synthetic methodology, alternative approaches, and complete characterization data.
Introduction
Potassium organotrifluoroborates are a class of highly stable, crystalline solids that serve as robust alternatives to boronic acids and esters in various chemical transformations. Their stability to air and moisture, coupled with their ease of handling, makes them particularly attractive for applications in pharmaceutical and materials science research. This compound, with its electron-withdrawing trifluoromethyl group, is a key building block for the introduction of the 4-(trifluoromethyl)phenyl moiety in drug discovery and development.
Primary Synthesis Methodology: From Boronic Acid
The most common and direct method for the preparation of this compound is the reaction of 4-(trifluoromethyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂). This method, pioneered by Vedejs and later refined by others, is efficient and generally high-yielding.[1]
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.[1]
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Acetone
Procedure:
-
To a solution of 4-(trifluoromethyl)phenylboronic acid (5 mmol) in methanol (10 mL), add a solution of potassium hydrogen difluoride (1.56 g, 20 mmol) in water (8 mL) dropwise using an addition funnel.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Concentrate the mixture under high vacuum to remove the solvents.
-
Extract the residual solid with four portions of 20% methanol in acetone.
-
Combine the extracts and concentrate them to near saturation.
-
Add diethyl ether to the concentrated solution until no further precipitation is observed.
-
Collect the solid precipitate by filtration, wash with two portions of diethyl ether, and dry under high vacuum to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 80% | [1][2] |
| Purity | 96% (assay) | [3] |
| Melting Point | >300 °C (lit.) | [3] |
| Appearance | White to off-white solid | [2] |
Alternative Synthetic Routes
While the conversion from boronic acid is the most common, alternative methods provide flexibility depending on the starting material availability and desired scale.
One-Pot Synthesis from Arenes
Aryltrifluoroborates can be synthesized in a one-pot sequence from the corresponding arene via an iridium-catalyzed borylation to form a pinacol boronate ester, which is then converted to the trifluoroborate by treatment with KHF₂.
Caption: Workflow for the one-pot synthesis from an arene.
Characterization Data
The following tables summarize the key characterization data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄BF₆K | [3] |
| Molecular Weight | 252.01 g/mol | [3] |
| CAS Number | 166328-08-1 | [3] |
NMR Spectroscopic Data
The following NMR data were recorded in DMSO-d₆.[1]
¹H NMR (300 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.45 | d, J = 7.8 Hz | 2H | Ar-H |
| 7.28 | d, J = 7.8 Hz | 2H | Ar-H |
¹³C NMR (75 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 149.0 (br) | C-B |
| 131.5 | Ar-C |
| 126.2 (q, J = 270.3 Hz) | CF₃ |
| 123.3 (q, J = 30.5 Hz) | C-CF₃ |
| 122.5 | Ar-C |
¹⁹F NMR (282 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| -58.2 | CF₃ |
| -137.9 | BF₃ |
¹¹B NMR (96 MHz, DMSO-d₆)
| Chemical Shift (ppm) |
| 3.4 |
Logical Workflow for Synthesis and Characterization
The overall process for synthesizing and verifying the integrity of this compound can be summarized in the following workflow.
Caption: A logical workflow from starting material to verified product.
References
An In-depth Technical Guide to the Physical Properties of Potassium 4-(trifluoromethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a key organoboron compound utilized extensively in organic synthesis, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its core physical properties, offering crucial data for its handling, application, and characterization in a research and development setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BF₆K | [1] |
| Molecular Weight | 252.01 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300 °C (literature) | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Slightly soluble in water. | [1] |
| Stability | High air and moisture stability. | [1] |
| CAS Number | 166328-08-1 |
Experimental Protocols
Detailed experimental methodologies are critical for the accurate determination and verification of physical properties. Below are generalized protocols relevant to the characterization of this compound.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range. For pure compounds, this range is typically narrow.
Synthesis of Potassium Aryltrifluoroborates
Potassium organotrifluoroborates are generally synthesized from the corresponding boronic acids.
Methodology:
-
Reaction Setup: The arylboronic acid is dissolved in a suitable solvent, typically aqueous methanol.
-
Addition of KHF₂: An aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the solution of the boronic acid.
-
Precipitation: The potassium aryltrifluoroborate salt precipitates from the reaction mixture.
-
Isolation and Purification: The solid product is isolated by filtration, washed with a suitable solvent to remove impurities, and then dried under vacuum.
Key Chemical Transformations
This compound is a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. Aryltrifluoroborates are effective coupling partners in this reaction.
The catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
"structure of Potassium 4-(trifluoromethyl)phenyltrifluoroborate"
An In-depth Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their enhanced stability and versatility compared to traditional boronic acids.[1][2] This guide provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry and materials science. We will delve into its core structural characteristics, spectroscopic data, synthesis protocols, and its application in palladium-catalyzed cross-coupling reactions. Detailed experimental workflows and data are presented to support its practical application in research and development.
Core Structure and Physicochemical Properties
This compound is an air- and moisture-stable, crystalline solid, which simplifies handling and storage.[1][3] Its structure consists of a potassium cation (K⁺) and a trifluoro(4-(trifluoromethyl)phenyl)borate anion ([CF₃C₆H₄BF₃]⁻). The central boron atom adopts a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the phenyl ring.[4] This configuration contributes to its stability and reactivity profile.
| Property | Data | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 166328-08-1 | |
| Molecular Formula | C₇H₄BF₆K | [5] |
| Molecular Weight | 252.01 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | >300 °C | [5] |
| SMILES String | [K+].F--INVALID-LINK--(F)c1ccc(cc1)C(F)(F)F | |
| InChI Key | KVDSXGFQLXKOID-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of organotrifluoroborates. A comprehensive analysis of this compound has been performed, providing reference data for its identification and quality control.[6][7]
| Nucleus | Chemical Shift Range (General for ArBF₃K) | Notes |
| ¹H | Varies based on aromatic substitution | The spectrum shows characteristic signals for the protons on the phenyl ring. |
| ¹³C | Varies based on aromatic substitution | The resonance for the carbon atom directly bonded to the boron is often broad due to the quadrupolar nature of the ¹¹B nucleus. |
| ¹¹B | Varies | A modified pulse sequence in ¹¹B NMR can improve resolution, allowing for the observation of ¹¹B-¹⁹F coupling constants.[7] |
| ¹⁹F | -129 to -141 ppm | The spectrum typically shows signals for the BF₃ group and the CF₃ group. The ¹⁹F NMR spectrum clearly shows the coupling between the fluorine and boron atoms (¹⁹F-¹¹B).[6] |
Note: Specific peak values for this compound are detailed in the cited literature.[6][7]
Synthesis Protocol
The synthesis of potassium organotrifluoroborates is typically achieved by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[7][8] This method is robust, high-yielding, and tolerates a wide variety of functional groups.[8]
Experimental Protocol: Synthesis of this compound[8]
-
Reaction Setup: To a solution of 4-(trifluoromethyl)phenylboronic acid (5.0 mmol) in methanol (10 mL), add a solution of potassium hydrogen fluoride (KHF₂, 1.56 g, 20.0 mmol) in water (8 mL) dropwise using an addition funnel.
-
Reaction Execution: Stir the resulting mixture for 30 minutes at room temperature.
-
Work-up: Concentrate the mixture under high vacuum to remove the solvents.
-
Extraction: Extract the residual solid with four portions of 20% methanol in acetone.
-
Purification: Combine the extracts and concentrate them until near saturation. Add diethyl ether until precipitation is complete.
-
Isolation: Collect the solid product by filtration, wash with two portions of diethyl ether, and dry under high vacuum to yield this compound as a white solid (yield: 80%).[7]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a cornerstone of carbon-carbon bond formation in drug development.[1] Its stability and reactivity allow for efficient coupling with a diverse range of aryl and heteroaryl chlorides, bromides, and triflates under mild conditions.[1][9]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling[1][10]
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl/heteroaryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents, such as a 10:1 mixture of Toluene/H₂O or THF/H₂O (to achieve a 0.25 M concentration).
-
Catalyst Addition: In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., RuPhos, 4 mol%). Add this catalyst system to the reaction mixture under a positive pressure of argon.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in a preheated oil bath (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired biaryl compound.
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the borate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Conclusion
This compound is a highly stable, versatile, and efficient reagent for synthetic chemistry. Its well-defined structure, straightforward synthesis, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers and drug development professionals. The trifluoromethyl moiety is a common feature in many pharmaceuticals, and this reagent provides a reliable method for its incorporation into complex molecular scaffolds. The detailed protocols and workflows provided herein serve as a practical guide for its effective utilization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 166328-08-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
"Potassium 4-(trifluoromethyl)phenyltrifluoroborate molecular weight"
An In-depth Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key reagent in modern organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis protocols, and applications, with a focus on its role in the construction of complex molecules.
Compound Identification and Properties
This compound is a white crystalline solid.[1] As part of the broader class of potassium organotrifluoroborate salts, it is notable for its stability in air and moisture, which allows for indefinite storage and ease of handling compared to more sensitive organoboron reagents like boronic acids.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 252.01 g/mol | [3] |
| Linear Formula | F₃CC₆H₄BF₃K | [3] |
| CAS Number | 166328-08-1 | [3] |
| Melting Point | >300 °C | [3] |
| Physical Form | Solid | [3] |
| Assay | 96% | [3] |
| InChI Key | KVDSXGFQLXKOID-UHFFFAOYSA-N | [3] |
Synthesis of this compound
Potassium organotrifluoroborates are typically synthesized from their corresponding boronic acids.[2] The general and highly efficient method involves the treatment of the boronic acid with potassium hydrogen difluoride (KHF₂) in a suitable solvent system like aqueous methanol.[2][4]
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the synthesis of similar potassium aryltrifluoroborates.
Materials:
-
4-(Trifluoromethyl)phenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
Procedure:
-
In a round-bottomed flask, dissolve 4-(trifluoromethyl)phenylboronic acid in methanol.
-
Cool the solution using an ice-water bath.
-
In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂) in water. An excess of KHF₂ (typically 3 equivalents) is used to ensure complete conversion.[4]
-
Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid. The addition typically results in the formation of a thick white slurry.[4]
-
Allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Remove the solvent from the reaction mixture under reduced pressure (rotary evaporation).
-
To remove residual water, the resulting solid can be co-evaporated with an anhydrous solvent like acetonitrile.
-
The crude product, containing the desired this compound and excess KHF₂, is then purified. Purification is typically achieved by stirring the solid in a solvent like hot acetone, in which the product is soluble but the inorganic salts are not.[4]
-
Filter the hot suspension to remove the insoluble inorganic salts.
-
The filtrate is then concentrated, and the product can be precipitated by the addition of a less polar solvent or by cooling, yielding the purified this compound as a solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile reagent, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][5] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura coupling, the organotrifluoroborate salt reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.[2][5]
Reaction Pathway Diagram
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Design and Medicinal Chemistry
The incorporation of fluorine and fluorine-containing functional groups is a widely used strategy in modern drug design.[6] The trifluoromethyl (-CF₃) group, in particular, offers several advantages that can enhance the pharmacological profile of a drug candidate.[6][7]
Key Influences of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[6]
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its binding affinity to protein targets.[6]
-
Electronic Effects: As a strong electron-withdrawing group, the -CF₃ group can modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for receptor binding and pharmacokinetic properties.
-
Conformational Effects: The steric bulk of the -CF₃ group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.
Logical Relationship Diagram
Caption: How the trifluoromethyl group impacts drug properties.
Safety and Handling
According to safety information, this compound is associated with the following hazards:
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Recommended Personal Protective Equipment (PPE):
-
Dust mask (type N95 or equivalent)
-
Safety glasses or goggles
-
Chemically resistant gloves
The compound should be handled in a well-ventilated area, such as a fume hood. Standard laboratory safety practices should be strictly followed.[3]
Conclusion
This compound is a highly stable, versatile, and valuable reagent for synthetic chemists. Its primary utility in palladium-catalyzed cross-coupling reactions provides a reliable method for introducing the 4-(trifluoromethyl)phenyl group into complex molecules. For professionals in drug discovery and development, this reagent is of particular interest as it facilitates the synthesis of compounds with enhanced metabolic stability, lipophilicity, and binding affinity, properties that are crucial for the development of effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound 96 166328-08-1 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Stability and Handling of Potassium 4-(trifluoromethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability, handling, and safety considerations for Potassium 4-(trifluoromethyl)phenyltrifluoroborate, a versatile reagent in modern organic synthesis.
Core Chemical Properties and Stability
This compound is a crystalline solid that is notably stable under ambient conditions.[1][2][3][4] Its high melting point of over 300°C underscores its significant thermal stability.[5][6][7] This compound is part of a broader class of potassium organotrifluoroborates known for their enhanced stability compared to other organoboron compounds, making them amenable to storage for extended periods without special precautions.[1][2]
Hydrolytic Stability
The principal pathway for the decomposition of this compound is through hydrolysis to the corresponding 4-(trifluoromethyl)phenylboronic acid.[2] This process is a crucial activation step for its participation in widely-used cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] The rate of hydrolysis is significantly influenced by the pH of the environment, with basic conditions promoting the conversion.[2] While generally stable, prolonged exposure to humid environments should be avoided to prevent gradual hydrolysis.[2]
Incompatibilities
For safe handling, it is important to avoid contact with strong oxidizing agents.[5]
Quantitative Data Summary
| Property | Value | References |
| Melting Point | >300 °C | [5][6][7] |
| Physical Form | White to off-white solid | [7] |
| Molecular Formula | C₇H₄BF₆K | [7] |
| Molecular Weight | 252.01 g/mol | [7] |
Recommended Handling and Storage Protocols
To ensure the integrity and safe use of this compound, the following handling and storage procedures are recommended:
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[5][8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][8]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[5][8]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]
General Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8]
-
Keep away from incompatible materials such as oxidizing agents.[5]
Experimental Protocols
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a representative experimental protocol.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and water.
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.
Visualizations
Hydrolysis of this compound
The following diagram illustrates the hydrolysis of this compound to its corresponding boronic acid, a key step in its reactivity.
Caption: Hydrolysis pathway of the trifluoroborate salt.
General Laboratory Workflow
This diagram outlines a typical workflow for handling and using this compound in a laboratory setting.
Caption: General laboratory workflow for handling the reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound 96 166328-08-1 [sigmaaldrich.com]
- 7. This compound | 166328-08-1 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of Potassium 4-(trifluoromethyl)phenyltrifluoroborate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of potassium 4-(trifluoromethyl)phenyltrifluoroborate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data and presents a detailed experimental protocol for quantitative solubility determination, addressing a critical knowledge gap in the application of this versatile reagent.
This compound is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling have made it a popular choice for the introduction of the 4-(trifluoromethyl)phenyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients. However, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding has been established through various sources. The compound generally exhibits low solubility in many common organic solvents, a characteristic of many potassium organotrifluoroborate salts. The following table summarizes the available qualitative solubility information.
| Solvent | Qualitative Solubility | Source Citation(s) |
| Water | Slightly soluble | [1] |
| Acetone | Soluble | |
| Acetonitrile | Slightly soluble | |
| Diethyl Ether | Low solubility | |
| Many Organic Solvents | Low to Insoluble |
Note: This table is compiled from general statements about potassium organotrifluoroborates and specific mentions of the target compound. The term "soluble" and "slightly soluble" are qualitative and can vary depending on the specific conditions.
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to obtain precise solubility data for their specific applications, a detailed experimental protocol based on the widely accepted equilibrium concentration method is provided below. This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solid.
Objective:
To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. b. Accurately pipette a known volume of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature. b. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, though the exact time may need to be determined empirically.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. d. Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Analysis: a. Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent. b. Analyze the calibration standards and the prepared sample solutions using a validated analytical method (e.g., HPLC). c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains a key area for further investigation, this guide provides the foundational knowledge and a practical framework for researchers to determine this critical parameter. The provided experimental protocol offers a robust method for generating reliable and reproducible solubility data, which is essential for the effective application of this important synthetic reagent in research and development.
References
Technical Guide to the Safe Handling of Potassium 4-(trifluoromethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most up-to-date SDS from your supplier before handling this chemical.
Introduction
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a member of the organotrifluoroborate family of compounds, which have gained significant traction in modern organic synthesis. These crystalline solids are notable for their stability to air and moisture, making them convenient reagents compared to other organoboron compounds. Their primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. Despite their stability, appropriate safety precautions are essential when handling this compound.
Toxicological Data
A thorough review of available Safety Data Sheets and scientific literature indicates that the toxicological properties of this compound have not been fully investigated.[1] As such, this compound should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. The absence of comprehensive toxicological data necessitates a conservative approach to safety and handling.
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous chemical. The primary hazards are related to irritation of the skin, eyes, and respiratory system.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 166328-08-1[1][2] |
| Molecular Formula | C7H4BF6K[3] |
| Molecular Weight | 252.01 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Melting Point | >300 °C[2][4] |
| Solubility | Slightly soluble in water.[3] |
| Stability | Stable under recommended storage conditions.[1] High air and moisture stability.[3] |
Experimental Protocols: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure the safety of laboratory personnel. While generally stable, prolonged exposure to moisture should be avoided.
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1] Use only in a well-ventilated area, preferably within a fume hood.
Below is a generalized workflow for handling this compound in a research setting, such as setting up a Suzuki-Miyaura cross-coupling reaction.
Personal Protective Equipment (PPE)
Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure. When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Peer Review - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Technical Guide to the Chemistry of Potassium Organotrifluoroborates: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Potassium organotrifluoroborates have emerged as a versatile and highly valuable class of reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their diverse reactivity, has established them as superior alternatives to other organoboron compounds, such as boronic acids and esters, in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, core reactivity, and practical applications of potassium organotrifluoroborates, with a focus on detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Synthesis of Potassium Organotrifluoroborates
The stability and ease of handling of potassium organotrifluoroborates stem from their tetracoordinate boron center. They are typically crystalline solids that can be stored indefinitely under ambient conditions. Several general and efficient methods have been developed for their synthesis, starting from readily available precursors.
From Boronic Acids
The most common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂). This reaction is typically carried out in a mixture of methanol and water at room temperature and affords the desired trifluoroborate salt in high yield after simple filtration and washing.
General Experimental Protocol for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids:
An oven-dried round-bottomed flask is charged with the arylboronic acid (1.0 equiv) and methanol. The resulting solution is stirred at room temperature. A solution of potassium hydrogen difluoride (KHF₂, 3.0-4.2 equiv) in water is then added portion-wise. The reaction mixture is stirred for a specified time (typically 20-60 minutes), during which a precipitate forms. The solid is collected by vacuum filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield the pure potassium aryltrifluoroborate.
Table 1: Synthesis of Potassium Organotrifluoroborates from Boronic Acids.
| Entry | Boronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Potassium phenyltrifluoroborate | 95 | |
| 2 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 92 | |
| 3 | 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 87-91 | |
| 4 | 4-Fluorophenylboronic acid | Potassium 4-fluorophenyltrifluoroborate | 94 | |
| 5 | Vinylboronic acid | Potassium vinyltrifluoroborate | 85 |
Via Transmetalation Reactions
Potassium organotrifluoroborates can also be synthesized in a one-pot fashion from organic halides via transmetalation with organolithium or Grignard reagents, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂. This method avoids the isolation of the often-unstable boronic acid intermediates.
General Experimental Protocol for the One-Pot Synthesis of Potassium Aryltrifluoroborates:
To a solution of the aryl halide in a suitable solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), a solution of n-butyllithium or a Grignard reagent is added dropwise. After stirring for a specified time, a trialkyl borate (e.g., trimethyl borate, triisopropyl borate) is added, and the reaction is allowed to warm to room temperature. An aqueous solution of KHF₂ is then added, and the mixture is stirred vigorously. The resulting precipitate is collected by filtration, washed, and dried.
Table 2: One-Pot Synthesis of Potassium Organotrifluoroborates via Transmetalation.
| Entry | Starting Material | Reagents | Product | Yield (%) | Reference |
| 1 | Bromobenzene | 1. n-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium phenyltrifluoroborate | 88 | |
| 2 | 4-Bromoanisole | 1. n-BuLi, 2. B(OiPr)₃, 3. KHF₂ | Potassium 4-methoxyphenyltrifluoroborate | 91 | |
| 3 | 2-Bromopropene | 1. t-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium isopropenyltrifluoroborate | 75 |
Key Reactions of Potassium Organotrifluoroborates
The utility of potassium organotrifluoroborates in organic synthesis is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions. Their stability and controlled release of the organoboron species under specific reaction conditions make them ideal coupling partners.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and potassium organotrifluoroborates have proven to be excellent nucleophilic partners in this transformation. They can be coupled with a wide range of aryl, heteroaryl, and vinyl halides and triflates.
**General Experimental Protocol for Suzuki-Miyaura Coupling of Potassium Al
Potassium Trifluoroborate Salts: A Superior Class of Reagents for Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis, the quest for stable, efficient, and versatile reagents is paramount. Potassium trifluoroborate salts have emerged as a superior class of organoboron reagents, offering significant advantages over their boronic acid and ester counterparts, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, ease of handling, and broad functional group tolerance make them invaluable tools for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the advantages of potassium trifluoroborate salts, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their adoption in the laboratory.
The Trifluoroborate Advantage: Enhanced Stability and Handling
The primary advantage of potassium trifluoroborate salts lies in their exceptional stability. Unlike boronic acids, which are often prone to decomposition via protodeboronation and other degradation pathways, potassium trifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[1][2] This remarkable stability simplifies handling and storage, eliminating the need for specialized inert atmosphere techniques.[3]
Key Stability Advantages:
-
Air and Moisture Stability: Can be stored indefinitely at room temperature without special precautions.[3][4]
-
Thermal Stability: Exhibit high thermal stability, with some variants stable up to 300°C.[3]
-
pH Stability: While hydrolysis to the corresponding boronic acid is necessary for their participation in cross-coupling reactions and is promoted under basic conditions, many organotrifluoroborates show considerable stability under neutral or acidic conditions.[3]
Superior Performance in Cross-Coupling Reactions
Potassium trifluoroborate salts consistently demonstrate superior or comparable performance to boronic acids in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This is particularly evident with challenging substrates, such as heteroaromatics, where boronic acids are known to be problematic.[1]
Quantitative Comparison of Reaction Yields
The enhanced stability of potassium trifluoroborates often translates to higher and more reproducible yields in cross-coupling reactions. The following table summarizes a comparison of yields for the Suzuki-Miyaura cross-coupling of various potassium alkyltrifluoroborates with a range of aryl and heteroaryl chlorides.
| Entry | Potassium Alkyltrifluoroborate | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | Potassium n-butyltrifluoroborate | 4-Chlorobenzonitrile | 4-n-Butylbenzonitrile | 92 |
| 2 | Potassium n-hexyltrifluoroborate | 4-Chloroacetophenone | 1-(4-n-Hexylphenyl)ethanone | 95 |
| 3 | Potassium benzyltrifluoroborate | 2-Chloropyridine | 2-Benzylpyridine | 89 |
| 4 | Potassium cyclopropyltrifluoroborate | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 91 |
| 5 | Potassium isobutyltrifluoroborate | 3-Chloropyridine | 3-Isobutylpyridine | 85 |
General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80 °C, 24 h.
Broad Functional Group Tolerance
The reaction conditions for Suzuki-Miyaura couplings using potassium trifluoroborates are generally mild and tolerate a wide variety of sensitive functional groups, including esters, ketones, nitriles, and aldehydes.[2]
Experimental Protocols
Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids
This protocol describes a general and efficient method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborate salts.[5][6]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the arylboronic acid in methanol (approximately 2 M).
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Cool the arylboronic acid solution in an ice bath.
-
Slowly add the KHF₂ solution to the stirred solution of the arylboronic acid. A white precipitate will form.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with acetone and then diethyl ether.
-
Dry the solid under vacuum to yield the pure potassium aryltrifluoroborate salt.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates with aryl chlorides.[2][7]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Toluene
-
Deionized water
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl chloride, potassium alkyltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add toluene and deionized water (10:1 ratio).
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
In a separate vial, add the Pd(OAc)₂ and RuPhos and then transfer this catalyst mixture to the Schlenk tube under a positive pressure of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Processes: Diagrams and Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Synthesis of Potassium Trifluoroborate Salts
This diagram illustrates the straightforward synthesis of potassium trifluoroborate salts from various organoboron precursors.
Caption: General synthesis routes to potassium trifluoroborate salts.
Suzuki-Miyaura Catalytic Cycle
The following diagram depicts the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction utilizing a potassium trifluoroborate salt.
Caption: Suzuki-Miyaura catalytic cycle with potassium trifluoroborates.
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction with a potassium trifluoroborate salt.
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Conclusion
Potassium trifluoroborate salts represent a significant advancement in the field of organic synthesis. Their superior stability, ease of handling, and high reactivity make them an excellent alternative to traditional organoboron reagents. For researchers and professionals in drug discovery and development, the adoption of these robust reagents can lead to more reliable, reproducible, and efficient synthetic routes, ultimately accelerating the discovery of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrolysis of Potassium Organotrifluoroborates: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium organotrifluoroborates (R-BF₃K) have emerged as indispensable reagents in modern synthetic chemistry, prized for their stability, ease of handling, and broad utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Unlike their boronic acid counterparts, which can be prone to decomposition, organotrifluoroborates serve as robust precatalysts.[3] However, their participation in cross-coupling is not direct; it necessitates a crucial activation step: hydrolysis to the corresponding boronic acid (RB(OH)₂).[4][5] This in-situ generation of the active boron species is a cornerstone of their utility, enabling "slow release" strategies that can minimize side reactions like homocoupling and protodeboronation.[6][7][8]
This technical guide provides an in-depth exploration of the hydrolysis mechanism of potassium organotrifluoroborates, detailing the influential factors, experimental protocols for studying the kinetics, and a summary of quantitative data to aid in the rational design and optimization of synthetic methodologies.
The Core Hydrolysis Mechanism: A Dual-Pathway Approach
The conversion of a potassium organotrifluoroborate to a boronic acid is not a simple, single-step process. It involves a series of equilibria and is governed by two primary, competing mechanistic pathways: an acid-catalyzed pathway and a direct B-F dissociation pathway .[6] The predominant pathway is highly sensitive to the nature of the organic substituent (R), the pH of the medium, and the reaction conditions.[6][9]
The overall transformation can be summarized as the stepwise substitution of fluoride ions by hydroxyl groups, ultimately driven by the sequestration of fluoride, which shifts the equilibrium toward the boronic acid product.[1]
Caption: Overall hydrolysis equilibrium of R-BF₃K to boronic acid.
Pathway A: Acid-Catalyzed Hydrolysis
For many organotrifluoroborates, particularly those with electron-withdrawing or certain aryl groups (e.g., p-F-phenyl, naphthyl, furyl), the hydrolysis is efficiently catalyzed by acid.[6][7] This pathway involves the protonation of a fluorine atom, facilitating its departure as HF and generating a transient, highly electrophilic difluoroborane intermediate (RBF₂). This intermediate is then rapidly attacked by water.
An intriguing "acid-base paradox" has been observed under the basic conditions typical for Suzuki-Miyaura couplings (e.g., using Cs₂CO₃ in aqueous THF).[6][7] The inorganic base can induce a phase-splitting of the solvent, creating a minor, highly basic aqueous phase and a bulk organic phase with a significantly lower, near-neutral pH.[1] It is within this bulk phase that the acid-catalyzed hydrolysis can occur, highlighting the critical role of reaction heterogeneity.[6][10]
Pathway B: Direct Dissociation
In contrast, organotrifluoroborates bearing electron-donating or sterically bulky groups (e.g., isopropyl, β-styryl, anisyl) can undergo direct, uncatalyzed dissociation of a fluoride ion.[6][7] This process is driven by the ability of the 'R' group to stabilize the resulting electron-deficient difluoroborane intermediate through hyperconjugation or π-donation.[1][11] This pathway leads to a much faster release of the boronic acid.[6]
Caption: Competing hydrolysis pathways for organotrifluoroborates.
Factors Influencing Hydrolysis Rate
The rate of hydrolysis can span several orders of magnitude, with half-lives ranging from minutes to months, depending on a complex interplay of factors.[6]
-
The Organic Substituent (R): This is the most dominant factor. Electron-donating groups accelerate hydrolysis via the direct dissociation pathway, while electron-withdrawing groups slow it down, often necessitating the acid-catalyzed pathway.[11] Alkynyl and some electron-poor aryltrifluoroborates hydrolyze extremely slowly.[6][10]
-
pH and Base: While seemingly paradoxical, the presence of a base like Cs₂CO₃ can lead to phase separation and a lower pH in the bulk medium, which is crucial for the acid-catalyzed pathway for certain substrates.[1][6]
-
Solvent: The hydrolysis is typically studied in aqueous organic solvent mixtures, such as THF/H₂O.[6] The water concentration influences the equilibrium position.[6]
-
Reaction Vessel: Glass surfaces can act as a "fluorophile," sequestering fluoride ions and driving the hydrolysis to completion.[1] Consequently, reactions run in glass vessels can be faster than those in inert materials like PTFE.[6] The vessel's shape, size, and surface-area-to-volume ratio can have a profound impact on the hydrolysis profile, especially in biphasic systems.[1][4]
-
Stirring Rate: In heterogeneous mixtures, the stirring rate affects the interfacial area between the phases, influencing the overall rate of reaction.[4][5]
Quantitative Data Summary
A priori evaluation of whether a given R-BF₃K reagent will undergo fast, slow, or very slow hydrolysis is possible by analyzing the Swain-Lupton resonance parameter (ℜ) of the R group or through computational analysis (DFT) of the B–F bond lengths in the intermediate difluoroborane.[6][7][8] The following table summarizes the general classification of hydrolysis rates based on the nature of the organic substituent under typical Suzuki-Miyaura conditions (aqueous THF, Cs₂CO₃, 55 °C).[6]
| Hydrolysis Rate Class | Typical Half-life (t₀.₅) | Predominant Mechanism | Representative 'R' Groups |
| Class I (Fast) | ≤ 1 hour | Direct Dissociation | Isopropyl, β-Styryl, Vinyl, Alkyl, Cycloalkyl, Electron-rich Aryl (e.g., p-Anisyl) |
| Class II (Slow) | 1 - 24 hours | Acid-Catalyzed | p-F-phenyl, Naphthyl, Furyl, Benzyl, Phenyl |
| Class III (Very Slow) | ≥ 1 day | - | Alkynyl, Electron-poor Aryl (e.g., m-NO₂-phenyl) |
Data synthesized from findings reported in J. Am. Chem. Soc. 2012, 134, 17, 7431–7441.[6]
Experimental Protocols for Kinetic Analysis
Monitoring the hydrolysis of organotrifluoroborates requires robust analytical techniques capable of quantifying the species in solution over time.
General Workflow for Kinetic Studies
The following workflow is a standard approach for investigating the hydrolysis kinetics.
Caption: Experimental workflow for monitoring hydrolysis kinetics.
Key Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹⁹F and ¹¹B NMR are the most powerful techniques for monitoring these reactions. The disappearance of the signal for the starting [R-BF₃]⁻ anion and the appearance of signals for fluoride and other boron species can be directly observed and quantified.
-
Protocol:
-
Sample Preparation: In a temperature-controlled NMR tube (or a reaction vessel from which samples are taken), combine the potassium organotrifluoroborate, solvent (e.g., THF-d₈), and water.
-
Initiation: After acquiring an initial spectrum (t=0), add the base (e.g., Cs₂CO₃) or acid to initiate the hydrolysis.
-
Data Acquisition: Acquire ¹⁹F or ¹¹B NMR spectra at regular time intervals. An internal standard can be included for accurate quantification.
-
Analysis: Integrate the relevant signals corresponding to the starting material and products. Plot the concentration of the R-BF₃K species versus time to determine the reaction order and the pseudo-first-order rate constant (k_obs).[10]
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Principle: ESI-MS allows for the real-time monitoring of anionic species in solution, providing insights into the dynamic series of equilibria and the presence of intermediates like [RBF₂(OH)]⁻ and [RBF(OH)₂]⁻.[4][5][9]
-
Protocol:
-
Setup: The reaction is performed in a vessel connected to the ESI-MS source via a sample infusion pump (e.g., pressurized sample infusion).
-
Monitoring: After reaction initiation, the solution is continuously infused into the mass spectrometer.
-
Analysis: Monitor the ion intensities corresponding to the starting trifluoroborate and various hydrolyzed and partially hydrolyzed species over time.[5] This can be complemented with parallel pH measurements of the reaction mixture.[4]
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Reversed-phase HPLC can be used to separate and quantify the boronic acid product from the starting organotrifluoroborate. This is particularly useful for tracking product formation.[12][13]
-
Protocol:
-
Sampling: At specified time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) to stop the hydrolysis.
-
Analysis: Inject the quenched sample onto an appropriate HPLC column (e.g., C18). Monitor the elution profile using a UV detector.
-
Quantification: Calculate the concentration of the boronic acid product by comparing its peak area to a calibration curve generated from authentic standards.[12]
-
Conclusion
The hydrolysis of potassium organotrifluoroborates is a fundamentally important yet complex process that underpins their successful application in organic synthesis. A thorough understanding of the dual mechanistic pathways and the numerous factors influencing the reaction rate is critical for achieving reproducible and high-yielding transformations. By classifying reagents based on their expected hydrolysis rates and employing appropriate analytical techniques for reaction monitoring, researchers and drug development professionals can harness the full potential of these versatile and stable boronic acid surrogates. The choice of reaction conditions—from the solvent and base to the very shape of the flask—can be rationally designed to control the release of the active boronic acid, thereby optimizing reaction outcomes.
References
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium Organotrifluoroborates [sigmaaldrich.cn]
- 4. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preparation of Functionalized Potassium Aryltrifluoroborates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium aryltrifluoroborates have emerged as highly versatile and valuable reagents in modern organic synthesis. Their stability to air and moisture, coupled with their unique reactivity, makes them attractive alternatives to other organoboron compounds, such as boronic acids and esters. This technical guide provides a comprehensive overview of the core methodologies for the preparation of functionalized potassium aryltrifluoroborates, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in their practical application.
Core Synthetic Methodologies
There are several key strategies for the synthesis of functionalized potassium aryltrifluoroborates, each with its own advantages and substrate compatibility. The primary routes include the conversion of arylboronic acids, one-pot syntheses from aryl halides via organometallic intermediates, metal-catalyzed borylation of arenes, and the direct functionalization of pre-existing potassium aryltrifluoroborate salts.
Caption: Overview of synthetic routes to potassium aryltrifluoroborates.
Synthesis from Arylboronic Acids
The most direct and widely used method for the preparation of potassium aryltrifluoroborates is the reaction of arylboronic acids with potassium hydrogen fluoride (KHF₂). This straightforward conversion proceeds efficiently in a mixture of methanol and water.[1][2]
Experimental Protocol
A general procedure for the synthesis of potassium 1-naphthyltrifluoroborate from 1-naphthaleneboronic acid is as follows:
-
A 1-L round-bottomed flask is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).[2]
-
The resulting solution is cooled to 5 °C using an ice-water bath.[2]
-
A solution of KHF₂ (30.3 g, 388 mmol, 3.0 equiv) in 100 mL of water is added in five portions over 10 minutes, which results in the formation of a thick white slurry.[2]
-
The reaction mixture is stirred for an additional 10 minutes at 5 °C.
-
The solid is collected by vacuum filtration and washed with cold methanol and then diethyl ether.
-
The resulting white solid is dried under high vacuum to afford the potassium aryltrifluoroborate.
Caption: Workflow for synthesis from arylboronic acids.
Substrate Scope and Yields
This method is applicable to a wide range of arylboronic acids with various electronic properties.
| Arylboronic Acid | Product | Yield (%) |
| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | >95 |
| Phenylboronic acid | Potassium phenyltrifluoroborate | 98 |
| 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 95 |
| 4-Chlorophenylboronic acid | Potassium 4-chlorophenyltrifluoroborate | 97 |
| 3,5-Dichlorophenylboronic acid | Potassium 3,5-dichlorophenyltrifluoroborate | 96 |
Data compiled from various sources.
One-Pot Synthesis from Aryl Halides via Organometallic Intermediates
Experimental Protocol
A general one-pot procedure for the preparation of potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates is as follows:[4]
-
To a solution of the hydroxy-substituted aryl halide in dry THF at -78 °C, add t-BuLi.
-
After stirring, add n-BuLi to effect the lithium-halogen exchange.
-
Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of KHF₂.
-
The mixture is stirred vigorously, and the resulting precipitate is collected by filtration, washed, and dried.
Caption: One-pot synthesis from aryl halides.
Substrate Scope and Yields
This one-pot method is tolerant of a variety of functional groups, particularly when using in situ protection strategies for sensitive groups like hydroxyls.[4]
| Aryl Halide | Product | Yield (%) |
| 4-Bromophenol | Potassium 4-hydroxyphenyltrifluoroborate | 98 |
| 3-Bromophenol | Potassium 3-hydroxyphenyltrifluoroborate | 95 |
| 2-Bromophenol | Potassium 2-hydroxyphenyltrifluoroborate | 85 |
| 4-Bromo-2-fluorophenol | Potassium 2-fluoro-4-hydroxyphenyltrifluoroborate | 92 |
| 1-Bromo-4-(hydroxymethyl)benzene | Potassium 4-(hydroxymethyl)phenyltrifluoroborate | 93 |
Yields reported for the one-pot synthesis of hydroxy-functionalized aryltrifluoroborates.[4]
Iridium-Catalyzed Borylation of Arenes
A modern and efficient route to aryltrifluoroborates involves the iridium-catalyzed C-H borylation of arenes, followed by conversion of the resulting boronate ester to the trifluoroborate salt.[3][5] This one-pot methodology allows for the synthesis of compounds that may be difficult to access through traditional routes starting from aryl halides.[3]
Experimental Protocol
A general procedure for the one-pot synthesis of aryltrifluoroborates via iridium-catalyzed borylation is as follows:[3]
-
In a glovebox, an oven-dried vial is charged with [Ir(COD)(OMe)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and bis(pinacolato)diboron (B₂pin₂).
-
The arene and solvent (e.g., THF) are added, and the vial is sealed and heated (e.g., at 80 °C).
-
After the borylation is complete, the reaction mixture is cooled, and a solution of KHF₂ in water is added.
-
The mixture is stirred, and the solvent is removed under vacuum.
-
The product is extracted with acetone, and the solvent is evaporated. The crude product can be purified by sublimation of the pinacol byproduct or by recrystallization.[3]
Caption: Workflow for Ir-catalyzed borylation route.
Substrate Scope and Yields
This method demonstrates good functional group tolerance and provides access to unique substitution patterns.[3]
| Arene | Product | Yield (%) |
| 1,3-Dichlorobenzene | Potassium 3,5-dichlorophenyltrifluoroborate | 81 |
| 1,3-Dimethoxybenzene | Potassium 3,5-dimethoxyphenyltrifluoroborate | 85 |
| Toluene | Potassium 4-methylphenyltrifluoroborate | 75 |
| Anisole | Potassium 4-methoxyphenyltrifluoroborate | 88 |
| Benzofuran | Potassium benzofuran-2-yltrifluoroborate | 80 |
| Benzothiophene | Potassium benzothiophen-2-yltrifluoroborate | 90 |
Yields reported for the one-pot Ir-catalyzed borylation followed by conversion to the trifluoroborate salt.[3]
Direct Functionalization of Potassium Aryltrifluoroborates
The stability of the trifluoroborate moiety allows for the chemical modification of functional groups already present on the aromatic ring. This approach is valuable for late-stage functionalization in complex molecule synthesis.
Wittig Reaction on Formyl-Substituted Aryltrifluoroborates
An aldehyde group on a potassium aryltrifluoroborate can be converted to an alkene via the Wittig reaction.
Experimental Protocol
A general procedure for the Wittig reaction on an aldehyde-containing potassium aryltrifluoroborate is as follows:
-
A phosphonium salt is suspended in a dry solvent (e.g., THF) under an inert atmosphere.
-
A strong base (e.g., potassium tert-butoxide) is added at 0 °C to generate the ylide.
-
The mixture is stirred at room temperature to ensure complete ylide formation.
-
A solution of the potassium formylaryltrifluoroborate in a suitable solvent is added to the ylide solution.
-
The reaction is stirred until completion, then quenched with water.
-
The product is extracted, and the organic layers are dried and concentrated. Purification is typically achieved by chromatography.
Caption: Wittig functionalization workflow.
Substrate Scope and Yields
The Wittig reaction is a robust transformation that is compatible with the trifluoroborate group.
| Aldehyde | Ylide | Product | Yield (%) |
| K[4-CHO-C₆H₄BF₃] | Ph₃P=CH₂ | K[4-(CH₂=CH)-C₆H₄BF₃] | ~70-85 |
| K[4-CHO-C₆H₄BF₃] | Ph₃P=CHCO₂Et | K[4-(EtO₂CCH=CH)-C₆H₄BF₃] | ~80-95 |
| K[3-CHO-C₆H₄BF₃] | Ph₃P=CHPh | K[3-(PhCH=CH)-C₆H₄BF₃] | ~75-90 |
Estimated yields based on typical Wittig reaction efficiencies.
This guide provides a foundational understanding of the key methods for preparing functionalized potassium aryltrifluoroborates. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and functional group compatibility. The provided protocols and data serve as a practical resource for researchers in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile one-pot preparation of potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Potassium 4-(trifluoromethyl)phenyltrifluoroborate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and heteroaryl structures. Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and esters in these couplings due to their enhanced stability, ease of handling, and favorable reactivity profiles.[1][2][3] Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a valuable building block for introducing the trifluoromethylphenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity. These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions.
Advantages of Potassium Aryltrifluoroborates
Potassium aryltrifluoroborates offer several advantages over traditional boronic acids:
-
Enhanced Stability: They are typically crystalline solids that are stable to air and moisture, allowing for easier storage and handling.
-
Stoichiometric Precision: Unlike boronic acids which can form anhydrides (boroxines), potassium aryltrifluoroborates are monomeric, allowing for more precise stoichiometric control in reactions.
-
Improved Reactivity: In many cases, they exhibit higher reactivity and provide better yields compared to their boronic acid counterparts.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from reputable sources to provide a reliable reference for reaction planning.
Table 1: Ligandless Palladium-Catalyzed Coupling
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetyl-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ (2) | K₂CO₃ | Methanol | 1 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ (2) | K₂CO₃ | Methanol | 1 | 98 |
| 3 | 4-Bromobenzonitrile | 4-Cyano-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ (2) | K₂CO₃ | Methanol | 1 | 97 |
| 4 | Methyl 4-bromobenzoate | Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate | Pd(OAc)₂ (2) | K₂CO₃ | Methanol | 2 | 96 |
Table 2: Ligand-Mediated Palladium-Catalyzed Coupling
| Entry | Aryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-Acetyl-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 12 | 92 |
| 2 | 2-Chlorotoluene | 2-Methyl-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 12 | 85 |
| 3 | 4-Chloroanisole | 4-Methoxy-4'-(trifluoromethyl)biphenyl | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 18 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | 4-Nitro-4'-(trifluoromethyl)biphenyl | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 18 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Ligandless Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of this compound with activated aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add anhydrous methanol (10 mL).
-
Fit the flask with a reflux condenser and flush the system with an inert gas.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ligand-Mediated Suzuki-Miyaura Coupling
This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates.
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf)
-
Phosphine ligand (e.g., SPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent (e.g., THF/water or Toluene/water mixture)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and the base (Cs₂CO₃, 3.0 mmol or K₃PO₄, 3.0 mmol).
-
In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) if using a ligand.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 9:1 THF/water or Toluene/water, 10 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Potassium 4-(Trifluoromethyl)phenyltrifluoroborate in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoromethyl (–CF₃) group is a privileged substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and the use of potassium organotrifluoroborates as coupling partners offers significant advantages over traditional boronic acids.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate emerges as a highly valuable reagent for introducing the 4-(trifluoromethyl)phenyl moiety. As crystalline, free-flowing solids, potassium organotrifluoroborates are exceptionally stable to both air and moisture, which simplifies handling, storage, and reaction setup, eliminating the need for strictly anhydrous conditions or inert atmosphere techniques in many cases.[1][2] Their enhanced stability also prevents common side reactions like protodeboronation, often leading to higher yields and cleaner reaction profiles.[3]
This document provides detailed protocols, quantitative data, and mechanistic diagrams for the application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 313545-56-1 |
| Molecular Formula | C₇H₄BF₆K |
| Molecular Weight | 248.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Stability | Air and moisture stable; can be stored indefinitely at room temperature. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The general transformation involves the palladium-catalyzed reaction between this compound and an aryl or heteroaryl halide (or triflate) to form the corresponding biaryl product.
General Reaction Scheme:

The mechanism proceeds via a standard Suzuki-Miyaura catalytic cycle. A key feature is the in-situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid under the basic aqueous conditions of the reaction, which then enters the catalytic cycle.[4]
References
Application Notes and Protocol for Suzuki-Miyaura Cross-Coupling with Potassium 4-(Trifluoromethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields.[1] While boronic acids are traditionally employed as the organoboron partner, their inherent instability and propensity for protodeboronation can pose challenges. Potassium organotrifluoroborates have emerged as robust and versatile alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[2] These crystalline solids are easily prepared and can often be utilized in near-stoichiometric amounts, thus improving the reaction's atom economy.[2]
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction using potassium 4-(trifluoromethyl)phenyltrifluoroborate, a valuable building block for the introduction of the trifluoromethylphenyl moiety in drug discovery and materials science.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates present several key advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, obviating the need for specialized handling techniques.[2]
-
Ease of Handling and Storage: Their stability permits long-term storage at ambient temperatures without degradation.[2]
-
Improved Stoichiometry: Due to a reduced tendency for protodeboronation, they can be used in amounts closer to a 1:1 ratio with the electrophilic partner.[2]
-
High Reactivity and Broad Scope: They are effective coupling partners for a diverse range of aryl and heteroaryl chlorides, bromides, iodides, and triflates.[3][4]
Reaction Principle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organotrifluoroborate salt in the presence of a base, and concluding with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 85-95[4] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 95[2] |
| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (0.5) | None | K₂CO₃ (3) | Methanol | Reflux | 7 | ~80[5] |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (3) | dppf | Cs₂CO₃ (3) | THF/H₂O (3:1) | 77 | 23 | 83[6] |
| 5 | 2-Bromomesitylene | Pd(OAc)₂ (5) | None | K₂CO₃ (3) | Methanol | Reflux | 24 | 52[5] |
| 6 | 4-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 79-85[3] |
| 7 | Benzyl Bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 84[7] |
| 8 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | PPh₃ | Cs₂CO₃ (3) | Toluene/H₂O | 95 | 16 | High Yield |
| 9 | 4-Anisole Triflate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 75[4] |
Experimental Protocols
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.05 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene, anhydrous and degassed
-
Water, deionized and degassed
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.05 mmol), the aryl halide (1.0 mmol), and potassium carbonate (3.0 mmol).
-
The tube is evacuated and backfilled with argon three times.[2]
-
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (1 mL) via syringe.
-
Catalyst Addition: In a separate vial, combine palladium(II) acetate (0.02 mmol) and RuPhos (0.04 mmol). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.[2]
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[2]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Potassium 4-(trifluoromethyl)phenyltrifluoroborate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a versatile and increasingly important reagent in medicinal chemistry. The presence of the 4-(trifluoromethyl)phenyl motif is common in a wide array of pharmaceuticals and drug candidates due to the unique properties conferred by the trifluoromethyl group. This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3][4] Potassium organotrifluoroborates, in general, are favored for their stability to air and moisture, making them easier to handle and store compared to their boronic acid counterparts.[5][6][7][8][9]
This document provides detailed application notes and experimental protocols for the use of this compound in key medicinal chemistry applications, primarily focusing on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common core in many drug molecules.[10] Additionally, its role as a building block for molecules designed for Positron Emission Tomography (PET) imaging will be discussed.
Key Applications
-
Suzuki-Miyaura Cross-Coupling Reactions: As a stable and efficient source of the 4-(trifluoromethyl)phenyl group, this reagent is extensively used to synthesize biaryl and heteroaryl-aryl compounds. These structural motifs are central to numerous therapeutic agents.
-
Building Block for PET Imaging Agents: The trifluoroborate moiety can be utilized in the development of probes for PET imaging through ¹⁸F-radiolabeling, allowing for non-invasive in vivo imaging.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming reaction in organic synthesis. This compound serves as an excellent nucleophilic partner in these reactions, coupling with a variety of aryl and heteroaryl halides or triflates.
Quantitative Data Summary
The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides under specific catalytic conditions.
| Entry | Aryl Bromide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 75 |
| 4 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | CPME/H₂O (4:1) | 100 | 24 | 85 |
| 5 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3 mol%) | K₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 12 | 95 |
Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purity of reagents.
Detailed Experimental Protocol: Synthesis of 4-Acetyl-4'-(trifluoromethyl)-1,1'-biphenyl
This protocol details the Suzuki-Miyaura cross-coupling of this compound with 4-bromoacetophenone.
Materials:
-
This compound (1.1 eq)
-
4-Bromoacetophenone (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.1 mmol), 4-bromoacetophenone (1.0 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and Potassium Phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-acetyl-4'-(trifluoromethyl)-1,1'-biphenyl.
Visualizations
Application 2: Building Block for PET Imaging Agents
This compound is a valuable precursor for synthesizing molecules intended for PET imaging. The aryltrifluoroborate moiety can undergo ¹⁸F-¹⁹F isotope exchange to introduce the positron-emitting ¹⁸F isotope. This allows for the radiolabeling of complex biomolecules in a single step under aqueous conditions.[8]
Conceptual Workflow for PET Probe Synthesis
The general strategy involves synthesizing a larger molecule of interest (e.g., a peptide or small molecule inhibitor) that is functionalized with the 4-(trifluoromethyl)phenyltrifluoroborate group. This functionalized molecule then serves as the precursor for the final radiolabeling step.
General Protocol: ¹⁸F-Radiolabeling of an Aryltrifluoroborate-Functionalized Peptide
This protocol provides a general method for the ¹⁸F-labeling of a peptide that has been previously conjugated with a 4-(trifluoromethyl)phenyltrifluoroborate moiety.
Materials:
-
Aryltrifluoroborate-functionalized peptide precursor
-
Aqueous [¹⁸F]Fluoride solution (from cyclotron)
-
Hydrochloric Acid (HCl), trace metal grade
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Reaction vial (e.g., V-vial)
-
Heating block
Procedure:
-
Preparation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is typically obtained from the cyclotron target water. For labeling, it is often trapped on an anion exchange cartridge and eluted with a base, but for the isotope exchange with aryltrifluoroborates, it can sometimes be used directly after acidification.
-
Reaction Mixture:
-
In a reaction vial, dissolve the aryltrifluoroborate-functionalized peptide precursor (typically 1-5 mg) in an appropriate solvent mixture (e.g., acetonitrile/water).
-
Add the aqueous [¹⁸F]fluoride solution.
-
Acidify the reaction mixture by adding a small volume of dilute HCl to facilitate the isotope exchange.
-
-
Labeling Reaction:
-
Seal the reaction vial and heat it at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 15-30 minutes).
-
The optimal temperature and time will depend on the specific precursor.
-
-
Purification:
-
After cooling, the reaction mixture is typically purified using a solid-phase extraction (SPE) cartridge.
-
Condition the SPE cartridge (e.g., C18) with ethanol and then water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired ¹⁸F-labeled peptide with a suitable organic solvent mixture (e.g., ethanol/water or acetonitrile/water).
-
-
Analysis and Formulation:
-
Analyze the radiochemical purity and identity of the product using radio-HPLC.
-
The purified ¹⁸F-labeled peptide is then formulated in a physiologically compatible buffer (e.g., saline with a small amount of ethanol) for in vivo studies.
-
Signaling Pathway Visualization (Hypothetical)
If the synthesized PET probe targets a specific signaling pathway, for example, a receptor tyrosine kinase (RTK) pathway, its interaction could be visualized as follows.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of complex biaryl structures found in many pharmaceuticals. Furthermore, its application as a precursor for ¹⁸F-labeled PET imaging agents highlights its importance in modern drug discovery and development, enabling non-invasive visualization of biological processes. The protocols and data provided herein serve as a practical guide for the effective utilization of this important building block in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Bond Functionalization Using Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the C-H bond functionalization of (hetero)arenes utilizing aryl- and vinyltrifluoroborates. The methodologies presented herein, employing palladium and rhodium catalysts, offer efficient and direct routes to construct C-C bonds, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Palladium-Catalyzed C-H Arylation of 2-Arylpyridines
Palladium-catalyzed C-H arylation has emerged as a powerful tool in organic synthesis, allowing for the direct formation of biaryl linkages without the need for pre-functionalized starting materials.[1] The use of potassium aryltrifluoroborates as coupling partners is particularly advantageous due to their stability, low toxicity, and commercial availability.
Application Notes
This protocol describes a mild and efficient palladium-catalyzed ortho-arylation of 2-arylpyridine derivatives with a variety of potassium aryltrifluoroborates. The reaction is facilitated by a Pd(OAc)₂ catalyst in conjunction with Mn(OAc)₃ as an oxidant.[1][2][3][4] This method demonstrates good functional group tolerance on both the arylpyridine substrate and the aryltrifluoroborate coupling partner. Electron-rich and electron-neutral aryltrifluoroborates generally provide higher yields.[1] Mechanistic studies suggest the reaction proceeds through a high-valent palladium intermediate, with C-H activation being involved in or before the rate-determining step.[1][3]
Data Presentation
Table 1: Substrate Scope of Palladium-Catalyzed C-H Arylation of 3-methyl-2-phenylpyridine with Various Aryltrifluoroborates [1]
| Entry | Aryltrifluoroborate (ArBF₃K) | Product | Yield (%) |
| 1 | Potassium phenyltrifluoroborate | 2-(2,6-diphenyl-3-methylphenyl)pyridine | 80 |
| 2 | Potassium 3,5-dimethylphenyltrifluoroborate | 2-(2-(3,5-dimethylphenyl)-6-phenyl-3-methylphenyl)pyridine | 81 |
| 3 | Potassium 4-methoxyphenyltrifluoroborate | 2-(2-(4-methoxyphenyl)-6-phenyl-3-methylphenyl)pyridine | 74 |
| 4 | Potassium 4-formylphenyltrifluoroborate | 2-(2-(4-formylphenyl)-6-phenyl-3-methylphenyl)pyridine | 37 |
| 5 | Potassium 4-iodophenyltrifluoroborate | 2-(2-(4-iodophenyl)-6-phenyl-3-methylphenyl)pyridine | 52 |
Table 2: Substrate Scope of Palladium-Catalyzed C-H Arylation with Potassium Phenyltrifluoroborate and Various 2-Arylpyridines [1]
| Entry | 2-Arylpyridine | Product | Yield (%) |
| 1 | 2-(p-tolyl)pyridine | 2-(2-phenyl-p-tolyl)pyridine | 85 |
| 2 | 2-(4-methoxyphenyl)pyridine | 2-(4-methoxy-2-phenylphenyl)pyridine | 82 |
| 3 | 2-(4-(trifluoromethyl)phenyl)pyridine | 2-(2-phenyl-4-(trifluoromethyl)phenyl)pyridine | 45 |
| 4 | 2-(naphthalen-2-yl)pyridine | 2-(1-phenylnaphthalen-2-yl)pyridine | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed C-H Arylation of 2-Arylpyridines [1]
Materials:
-
2-Arylpyridine substrate (1.0 equiv)
-
Potassium aryltrifluoroborate (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Manganese(III) acetate (Mn(OAc)₃) (4.0 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Acetic acid (AcOH)
-
Water (H₂O)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the 2-arylpyridine substrate (0.2 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.1 equiv), and Mn(OAc)₃ (214 mg, 0.8 mmol, 4.0 equiv).
-
The vial is sealed with a Teflon-lined cap.
-
A solvent mixture of TFE:AcOH:H₂O (8:1:1, 3.0 mL) is added via syringe.
-
The reaction mixture is stirred at 40 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane (10 mL) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Visualization
Caption: Proposed catalytic cycle for the Palladium-catalyzed C-H arylation.
Caption: General experimental workflow for Palladium-catalyzed C-H arylation.
Rhodium-Catalyzed C-H Alkenylation of Indoles
Rhodium catalysis offers complementary reactivity to palladium for C-H functionalization.[5][6] Rh(III) catalysts, in particular, have been shown to be effective for a variety of C-H activation/functionalization reactions.
Application Notes
This section details an efficient Rh(III)-catalyzed direct C2-alkenylation of indoles with potassium vinyltrifluoroborate. This protocol proceeds under mild conditions and exhibits a broad substrate scope and good functional group compatibility, providing access to terminal vinylindoles. These products can be further transformed into valuable carbazole derivatives.
Data Presentation
Table 3: Substrate Scope of Rhodium-Catalyzed C-H Alkenylation of Indoles with Potassium Vinyltrifluoroborate
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | N-Acetylindole | 2-Vinyl-N-acetylindole | 85 |
| 2 | N-Methylindole | 2-Vinyl-N-methylindole | 78 |
| 3 | 5-Bromo-N-acetylindole | 5-Bromo-2-vinyl-N-acetylindole | 75 |
| 4 | 5-Methoxy-N-acetylindole | 5-Methoxy-2-vinyl-N-acetylindole | 82 |
| 5 | N-Acetyl-7-azaindole | 2-Vinyl-N-acetyl-7-azaindole | 65 |
Experimental Protocols
Protocol 2: General Procedure for the Rhodium-Catalyzed C-H Alkenylation of Indoles
Materials:
-
Indole substrate (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂·H₂O (20 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine the indole substrate (0.2 mmol, 1.0 equiv), potassium vinyltrifluoroborate (0.3 mmol, 1.5 equiv), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂·H₂O (8.0 mg, 0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with nitrogen (this step should be repeated three times).
-
Add 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the C2-alkenylated indole.
Visualization
References
- 1. Synthesis of Terminal Vinylindoles via RhIII -Catalyzed Direct C-H Alkenylation with Potassium Vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complementary regioselectivity in Rh(III)-catalyzed insertions of potassium vinyltrifluoroborate via C-H activation: preparation and use of 4-trifluoroboratotetrahydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Rhodium(III)-Catalyzed Regioselective C-H Alkenylation and Alkylation of Menadione Analogues with β-Trifluoromethyl Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium 4-(trifluoromethyl)phenyltrifluoroborate as a 4-(Trifluoromethyl)phenylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a versatile and highly stable reagent for the introduction of the 4-(trifluoromethyl)phenyl group into organic molecules. This moiety is of significant interest in medicinal chemistry and drug development as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] As a crystalline, air- and moisture-stable solid, this compound offers significant advantages over corresponding boronic acids, which can be prone to decomposition and protodeboronation.[2][3] This stability simplifies handling, storage, and reaction setup, leading to more reproducible and reliable results in synthetic applications.[2][4]
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as the nucleophilic partner to form carbon-carbon bonds with a variety of organic electrophiles, particularly aryl and heteroaryl halides or triflates.[5][6][7] This methodology is a cornerstone in the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[8]
Key Advantages of this compound
-
Enhanced Stability: Crystalline solid that is stable to air and moisture, allowing for long-term storage and easier handling.[2][3]
-
High Reactivity: Effective coupling partner in Suzuki-Miyaura reactions under appropriate catalytic conditions.
-
Functional Group Tolerance: Compatible with a wide range of functional groups present in complex molecules.[5][6]
-
Improved Stoichiometry: Reduced propensity for protodeboronation allows for the use of near-stoichiometric amounts of the reagent.[2]
-
Safety: Boron-based reagents and their byproducts are generally less toxic than organotin or organozinc alternatives.[3]
Applications in Synthesis
The principal application of this compound is the synthesis of biaryl compounds containing a 4-(trifluoromethyl)phenyl moiety. These structures are key intermediates in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for constructing these C-C bonds.
General Reaction Scheme: Suzuki-Miyaura Cross-Coupling
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl/heteroaryl electrophile.
Experimental Protocols
The following protocols are generalized from established procedures for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with aryl halides.[2][6] Optimization may be required for specific substrates.
Protocol 1: Cross-Coupling with Aryl Bromides and Chlorides
This protocol is suitable for a wide range of electron-rich, electron-poor, and sterically hindered aryl bromides and chlorides.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.05–1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and add them to the reaction vessel under a positive pressure of the inert gas.
-
Add toluene (to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent) and deionized water (10:1 toluene/water ratio).
-
Seal the vessel and place it in a preheated oil bath at 80–100 °C.
-
Stir the reaction mixture vigorously for 12–24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with aryl halides, which can be extrapolated for reactions using this compound.
| Entry | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | ~85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | ~90-98 |
| 3 | 2-Chlorotoluene | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | 18 | ~80-90 |
| 4 | 3-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | 18 | ~75-85 |
Yields are approximate and based on similar reactions reported in the literature for other potassium aryltrifluoroborates.[6][9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Ligandless Suzuki Coupling with Potassium Aryltrifluoroborates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ligandless Suzuki-Miyaura cross-coupling reaction utilizing potassium aryltrifluoroborates. This methodology offers a robust and experimentally simple alternative to traditional cross-coupling procedures that often require sensitive and expensive phosphine ligands.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Potassium aryltrifluoroborates have emerged as superior coupling partners compared to boronic acids due to their enhanced stability to air and moisture, ease of handling, and resistance to protodeboronation.[1] These crystalline solids are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[1] The development of ligandless palladium-catalyzed systems further simplifies the reaction setup, reduces costs, and facilitates product purification.[2][3][4]
This protocol outlines efficient ligandless palladium-catalyzed Suzuki-Miyaura coupling reactions of potassium aryltrifluoroborates with various aryl and heteroaryl halides.[2][5][6] The reactions can be performed in environmentally benign solvents like methanol or water, often open to the atmosphere, making this a practical and scalable method for the synthesis of biaryls and other conjugated systems crucial for pharmaceutical and materials science research.[2][7]
Advantages of Ligandless Suzuki Coupling with Potassium Aryltrifluoroborates
-
Operational Simplicity: The absence of a ligand simplifies the reaction setup and reduces the potential for side reactions.
-
Cost-Effectiveness: Palladium acetate is a relatively inexpensive catalyst, and the elimination of costly phosphine ligands significantly reduces the overall cost.
-
Robustness: The reaction is tolerant to a wide variety of functional groups and can be performed in the presence of air and moisture.[2][4]
-
Enhanced Stability: Potassium aryltrifluoroborates are stable, crystalline solids that are easy to handle and store compared to often unstable boronic acids.[1]
-
Green Chemistry: The use of solvents like methanol and water aligns with the principles of green chemistry.[2][5][6]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below, involving an oxidative addition, transmetalation, and reductive elimination cycle. The experimental workflow provides a general overview of the process from reaction setup to product isolation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for ligandless Suzuki coupling.
Experimental Protocols
Protocol A: Ligandless Suzuki Coupling in Methanol
This protocol is adapted from a procedure described for the coupling of various potassium aryl- and heteroaryltrifluoroborates with aryl bromides.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Potassium aryltrifluoroborate
-
Aryl halide (bromide or triflate)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
Add methanol (5-10 mL).
-
The reaction mixture is then heated to reflux. The reaction can be performed open to the atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Protocol B: Ligandless Suzuki Coupling in Water
This protocol is suitable for a more environmentally friendly process and is effective for a range of aryl and heteroaryl bromides.[5][6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Potassium aryltrifluoroborate
-
Aryl halide (bromide)
-
Deionized water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.5 mmol, 1.5 equiv), sodium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.01 mmol, 1.0 mol%).
-
Add deionized water (5 mL).
-
Heat the mixture to 65 °C with vigorous stirring.[2]
-
Monitor the reaction until the starting material is consumed (as determined by TLC or GC-MS).
-
After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash chromatography.
Data Presentation
The following tables summarize the yields for the ligandless Suzuki-Miyaura coupling of various potassium aryltrifluoroborates with different aryl halides under optimized conditions.
Table 1: Coupling of Potassium Phenyltrifluoroborate with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%)[2] |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 96 |
| 4 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 92 |
| 5 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 99 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Reaction Conditions: Potassium phenyltrifluoroborate (1.2 equiv), Aryl bromide (1.0 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (3 equiv), MeOH, reflux.[2]
Table 2: Coupling of Various Potassium Aryltrifluoroborates with 4-Bromoacetophenone
| Entry | Potassium Aryltrifluoroborate | Product | Yield (%)[2] |
| 1 | Potassium phenyltrifluoroborate | 4-Acetylbiphenyl | 98 |
| 2 | Potassium 4-methylphenyltrifluoroborate | 4-Acetyl-4'-methylbiphenyl | 99 |
| 3 | Potassium 4-methoxyphenyltrifluoroborate | 4-Acetyl-4'-methoxybiphenyl | 97 |
| 4 | Potassium 4-fluorophenyltrifluoroborate | 4-Acetyl-4'-fluorobiphenyl | 95 |
| 5 | Potassium 2-thienyltrifluoroborate | 4-(2-Thienyl)acetophenone | 90 |
Reaction Conditions: Potassium aryltrifluoroborate (1.2 equiv), 4-Bromoacetophenone (1.0 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (3 equiv), MeOH, reflux.[2]
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, ensure the quality of the palladium catalyst and the base. The reaction is sensitive to the stoichiometry of the base. Degassing the solvent, although not always necessary for this robust reaction, may improve yields in some cases.
-
Homocoupling: The formation of biaryl products derived from the homocoupling of the aryltrifluoroborate can sometimes be observed. Using a slight excess of the boronate reagent can minimize the homocoupling of the aryl halide.
-
Reaction Monitoring: It is crucial to monitor the reaction to avoid prolonged heating, which can lead to decomposition of the product or catalyst.
-
Substrate Scope: While the reaction is tolerant to many functional groups, highly electron-deficient or sterically hindered substrates may require longer reaction times or slightly higher catalyst loadings.[2]
Conclusion
The ligandless Suzuki-Miyaura coupling of potassium aryltrifluoroborates offers a highly efficient, practical, and economical method for the synthesis of a wide range of biaryl compounds. The operational simplicity and use of stable, readily available reagents make this protocol particularly attractive for applications in medicinal chemistry and materials science. The provided protocols and data serve as a valuable resource for researchers looking to implement this powerful synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient ligandless palladium-catalyzed Suzuki reactions of potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates - Organic Letters - Figshare [acs.figshare.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. An Efficient Ligandless Palladium-catalyzed Protocol for Suzuki-M...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Biaryls Using Potassium 4-(Trifluoromethyl)phenyltrifluoroborate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group into these structures can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. Potassium 4-(trifluoromethyl)phenyltrifluoroborate has emerged as a versatile and advantageous reagent for introducing the 4-(trifluoromethyl)phenyl moiety via the Suzuki-Miyaura cross-coupling reaction. Compared to the corresponding boronic acid, potassium organotrifluoroborate salts offer enhanced stability towards air and moisture, simplifying handling and storage, and often leading to more reproducible reaction outcomes.
This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds.
Advantages of this compound
-
Enhanced Stability: As crystalline solids, potassium organotrifluoroborates are generally more stable to air and moisture than their boronic acid counterparts, allowing for easier storage and handling.
-
Improved Reactivity: In many cases, aryltrifluoroborates exhibit excellent reactivity in Suzuki-Miyaura couplings, particularly with challenging substrates.
-
High Purity: They are often easily purified by recrystallization, ensuring high-quality starting material for cross-coupling reactions.
-
Safety and Handling: Their solid nature and stability reduce the risks associated with handling volatile or unstable reagents.
Data Presentation: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
The following table summarizes representative examples of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl halides. The reaction conditions are generalized based on established protocols for similar potassium aryltrifluoroborates, as specific literature examples for this exact reagent are limited.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | [General protocol, specific yield not reported] |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | [General protocol, specific yield not reported] |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF/H₂O | 70 | 24 | [General protocol, specific yield not reported] |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | CsF | t-BuOH/H₂O | 110 | 18 | [General protocol, specific yield not reported] |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ (1) | - | Na₂CO₃ | MeOH/H₂O | Reflux | 6 | [General protocol, specific yield not reported] |
Note: The yields are expected to be moderate to high based on analogous reactions with other potassium aryltrifluoroborates. Optimization of reaction conditions for specific substrates is recommended.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF; 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-BuOH)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst, and the ligand (if applicable).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the base to the flask.
-
Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to degassed water).
-
Stir the reaction mixture at the specified temperature (see table for examples) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis of biaryls using this compound.
Caption: General experimental workflow for biaryl synthesis.
Application Notes and Protocols: Radiolabeling with Potassium 4-(trifluoromethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a valuable precursor for the synthesis of positron emission tomography (PET) tracers. Its use in ¹⁸F-radiolabeling has gained significant traction due to the stability of the organotrifluoroborate moiety and the accessibility of efficient labeling methodologies. This document provides detailed application notes and experimental protocols for the use of this compound and related aryltrifluoroborates in radiolabeling, primarily focusing on copper-mediated and one-step aqueous labeling techniques. Fluorine-18 is a preferred radionuclide for PET imaging due to its favorable decay characteristics, including a 109.7-minute half-life and high positron emission (97%).[1][2]
The development of efficient radiolabeling methods is crucial for the advancement of new diagnostic and therapeutic agents.[3][4] Organotrifluoroborates are particularly advantageous as they can be radiolabeled in a single step under aqueous conditions through ¹⁸F–¹⁹F isotope exchange.[5] This is a significant improvement over traditional methods that often require harsh, anhydrous conditions, which can be detrimental to sensitive biomolecules like peptides and proteins.[6][7]
Radiolabeling Methodologies
Two primary methodologies are highlighted for the ¹⁸F-labeling of aryltrifluoroborates:
-
One-Step Aqueous ¹⁸F-Labeling: This method leverages the ability of aryl boronate esters to capture aqueous ¹⁸F-fluoride at room temperature, forming ¹⁸F-labeled aryltrifluoroborates in high yields.[8] This technique is particularly suitable for labeling sensitive biomolecules.[6]
-
Copper-Mediated ¹⁸F-Fluorination: This widely used method employs a copper catalyst, such as Cu(OTf)₂py₄, to facilitate the fluorination of aryl boron compounds, including trifluoroborates, boronic acids, and pinacol esters.[9][10][11] It is known for its high functional group tolerance and effectiveness with a range of aromatic substrates.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the radiolabeling of aryltrifluoroborates and related precursors.
Table 1: Radiochemical Yields and Synthesis Times
| Precursor Type | Labeling Method | Radiochemical Yield (RCY) | Synthesis Time (min) | Reference |
| Aryltrifluoroborate (biotin conjugate) | Aqueous ¹⁸F-Labeling | 80-100% | 60 | [6] |
| Arylboronate Ester | Aqueous ¹⁸F-Labeling | 15-50% | Not Specified | [8] |
| Organotrifluoroborate (peptide conjugate) | Aqueous ¹⁸F-Labeling | Not Specified | Not Specified | [5] |
| Aryl Pinacol Boronate | Copper-Mediated | 5.2 ± 0.5% (isolated) | ~70 | [9] |
| Arylboronic Acid | Copper-Mediated | 36 ± 11% (RCC) | Not Specified | [10] |
| N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Multi-step | 39 ± 7% | ~120 | [3][4] |
| 4-[¹⁸F]fluoroiodobenzene ([¹⁸F]FIB) | Automated Synthesis | 89 ± 10% (decay-corrected) | 60 | [12] |
RCC: Radiochemical Conversion
Table 2: Specific Activity
| Product | Specific Activity | Reference |
| ¹⁸F-labeled Aryltrifluoroborate | ~2.0 Ci/µmol (74 GBq/µmol) | [5] |
| [¹⁸F]MPPF | 2400 ± 900 Ci/mmol | [13] |
| 4-[¹⁸F]fluoroiodobenzene ([¹⁸F]FIB) | > 40 GBq/µmol | [12] |
| 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide | 204-559 GBq/µmol | [14] |
Experimental Protocols
Protocol 1: General One-Step Aqueous ¹⁸F-Labeling of Aryltrifluoroborates
This protocol is adapted from methodologies described for the aqueous labeling of biomolecules functionalized with organotrifluoroborates.[5][6]
Materials:
-
This compound precursor
-
Aqueous [¹⁸F]fluoride solution
-
Sodium acetate buffer (200 mM, pH 4.5)
-
HEPES buffer (200 mM, pH 7.5)
-
Potassium hydrogen fluoride (KHF₂)
-
Organic solvent (DMF, MeOH, MeCN, or DMSO)
-
Sodium bicarbonate (300 mM, pH 7.5) for quenching
-
Solid-Phase Extraction (SPE) cartridge (e.g., µ-QMA) for [¹⁸F]fluoride concentration
-
HPLC for purification
Procedure:
-
[¹⁸F]Fluoride Preparation:
-
Concentrate the aqueous [¹⁸F]fluoride solution. For Curie-level radioactivity, a µ-QMA cartridge can be used to trap the [¹⁸F]fluoride, which is then eluted with a small volume of saline (~60 µL).[5]
-
For lower starting activities (~50 mCi), azeotropic drying with acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 222/K₂CO₃) is recommended to achieve good radiochemical yield and high specific activity.[5]
-
-
Precursor Preparation:
-
Dissolve the this compound precursor in a minimal amount of a suitable organic solvent (e.g., 5 µL of DMF, MeOH, MeCN, or DMSO).[6]
-
-
Radiolabeling Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding sodium bicarbonate solution.[6]
-
Purify the ¹⁸F-labeled product using reverse-phase HPLC.
-
Protocol 2: Copper-Mediated ¹⁸F-Fluorination of Arylboronic Esters
This protocol is a generalized procedure based on the copper-mediated fluorination of aryl pinacol boronates.[9][10] This can be adapted for trifluoroborate precursors.
Materials:
-
Aryl boronate ester precursor (e.g., 4-(trifluoromethyl)phenylboronic acid pinacol ester)
-
[¹⁸F]Fluoride
-
Copper(II) triflate pyridine complex (Cu(OTf)₂Py₄)
-
4-Dimethylaminopyridinium triflate (DMAPOTf)
-
Solvent (e.g., DMI/DMA 1/1)
-
Anion exchange cartridge (e.g., QMA)
-
HPLC for purification
Procedure:
-
[¹⁸F]Fluoride Elution:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge using a solution of DMAPOTf in the reaction solvent.[9]
-
-
Radiolabeling Reaction:
-
Purification:
-
After cooling, dilute the reaction mixture and purify the product using semi-preparative HPLC.
-
Visualizations
Caption: General workflow for the radiosynthesis of ¹⁸F-labeled tracers.
References
- 1. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-demand radiosynthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) on an electrowetting-on-dielectric microfluidic chip for 18F-labeling of protein - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One step, aqueous 18F-labeling of biomolecules using arylboronates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated radiosynthesis of no-carrier-added 4-[18F]fluoroiodobenzene: a versatile building block in 18F radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radiosynthesis and preliminary evaluation of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a new positron emission tomography ligand for metabotropic glutamate receptor subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling with Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed cross-coupling of organotrifluoroborates. This versatile methodology allows for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds, offering a valuable tool for the synthesis of diverse molecular architectures in pharmaceutical and materials science research. Organotrifluoroborates are advantageous coupling partners due to their stability to air and moisture, ease of handling, and broad functional group tolerance.
I. General Considerations
Potassium organotrifluoroborates (R-BF₃K) are typically crystalline solids that are stable on the benchtop, simplifying reaction setup. Copper catalysts, such as CuI and Cu(OAc)₂, are inexpensive and readily available. The choice of ligand, base, and solvent is crucial for reaction efficiency and can be tailored to the specific coupling partners.
II. Copper-Catalyzed C-N Cross-Coupling (Chan-Lam Coupling)
The Chan-Lam coupling provides an efficient method for the synthesis of N-aryl and N-heteroaryl compounds.
Data Presentation: Substrate Scope of C-N Cross-Coupling
| Entry | Organotrifluoroborate | Amine/N-Heterocycle | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenyltrifluoroborate | Morpholine | Cu(OAc)₂ | 4Å MS | CH₂Cl₂ | 95 |
| 2 | 4-Methoxyphenyltrifluoroborate | Piperidine | Cu(OAc)₂ | 4Å MS | CH₂Cl₂ | 92 |
| 3 | 4-Fluorophenyltrifluoroborate | Pyrrolidine | Cu(OAc)₂ | 4Å MS | CH₂Cl₂ | 88 |
| 4 | 2-Thienyltrifluoroborate | Indazole | CuI / DMEDA | K₂CO₃ | DMSO | 85 |
| 5 | Phenyltrifluoroborate | Imidazole | CuI / DMEDA | K₂CO₃ | DMSO | 90 |
| 6 | 4-Vinylphenyltrifluoroborate | Benzimidazole | CuI / DMEDA | Cs₂CO₃ | DMSO | 82 |
Experimental Protocol: C-N Coupling of Potassium Phenyltrifluoroborate with Morpholine
Materials:
-
Potassium phenyltrifluoroborate
-
Morpholine
-
Copper(II) acetate (Cu(OAc)₂)
-
4 Å molecular sieves
-
Dichloromethane (CH₂Cl₂)
-
Oxygen balloon
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add potassium phenyltrifluoroborate (1.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and activated 4 Å molecular sieves (250 mg).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with oxygen by evacuating and backfilling with an oxygen balloon three times.
-
Add dichloromethane (5 mL) and morpholine (1.2 mmol) via syringe.
-
The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-phenylmorpholine.[1]
III. Copper-Catalyzed C-O Cross-Coupling (Ullmann-type Condensation)
This protocol is suitable for the synthesis of diaryl ethers and aryl alkyl ethers, which are common motifs in biologically active molecules.
Data Presentation: Substrate Scope of C-O Cross-Coupling
| Entry | Organotrifluoroborate | Alcohol/Phenol | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenyltrifluoroborate | Phenol | Cu(OAc)₂ / Pyridine | Cs₂CO₃ | Toluene | 85 |
| 2 | 4-Tolyltrifluoroborate | 4-Methoxyphenol | Cu(OAc)₂ / Pyridine | Cs₂CO₃ | Toluene | 88 |
| 3 | 4-Chlorophenyltrifluoroborate | 2,6-Dimethylphenol | CuI / Picolinic acid | K₃PO₄ | DMSO | 75 |
| 4 | Phenyltrifluoroborate | Methanol | Cu(OAc)₂ | 4Å MS | CH₂Cl₂ | 70 |
| 5 | Naphthyltrifluoroborate | Phenol | Cu(OAc)₂ / Pyridine | Cs₂CO₃ | Toluene | 80 |
| 6 | 3-Furyltrifluoroborate | 4-tert-Butylphenol | CuI / Picolinic acid | K₃PO₄ | DMSO | 68 |
Experimental Protocol: C-O Coupling of Potassium Phenyltrifluoroborate with Phenol
Materials:
-
Potassium phenyltrifluoroborate
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Air atmosphere
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add potassium phenyltrifluoroborate (1.0 mmol), phenol (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).
-
The tube is sealed, and the atmosphere is replaced with air.
-
Add toluene (5 mL) and pyridine (2.0 mmol) via syringe.
-
The reaction mixture is stirred at 80 °C and monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with 1 M aqueous HCl, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diphenyl ether.
IV. Copper-Catalyzed C-S Cross-Coupling
This method provides a straightforward route to aryl sulfides, which are valuable in medicinal chemistry and materials science.
Data Presentation: Substrate Scope of C-S Cross-Coupling
| Entry | Organotrifluoroborate | Thiol | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenyltrifluoroborate | Thiophenol | CuI | K₂CO₃ | NMP | 92 |
| 2 | 4-Tolyltrifluoroborate | 4-Methoxythiophenol | CuI | K₂CO₃ | NMP | 96 |
| 3 | 4-Bromophenyltrifluoroborate | Thiophenol | CuI | K₂CO₃ | NMP | 95 |
| 4 | Phenyltrifluoroborate | 1-Dodecanethiol | CuI | K₂CO₃ | NMP | 85 |
| 5 | 2-Naphthyltrifluoroborate | Thiophenol | CuI | K₂CO₃ | NMP | 88 |
| 6 | 4-Nitrophenyltrifluoroborate | 4-Chlorothiophenol | CuI | K₂CO₃ | NMP | 60 |
Experimental Protocol: C-S Coupling of Potassium Phenyltrifluoroborate with Thiophenol
Materials:
-
Potassium phenyltrifluoroborate
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Argon atmosphere
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add copper(I) iodide (0.025 mmol, 2.5 mol%) and potassium carbonate (2.0 mmol).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Add NMP (2 mL), potassium phenyltrifluoroborate (1.0 mmol), and thiophenol (1.2 mmol) via syringe.
-
The reaction mixture is stirred at 100 °C and monitored by TLC or GC.
-
After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired diphenyl sulfide.[2]
V. Copper-Catalyzed C-C Cross-Coupling
Copper-catalyzed C-C bond formation with organotrifluoroborates offers an alternative to traditional palladium-catalyzed methods, particularly for specific substrate classes.
Data Presentation: Substrate Scope of C-C Cross-Coupling
| Entry | Organotrifluoroborate | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Potassium Isopropyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 78 |
| 2 | Potassium Cyclopentyltrifluoroborate | 2-Chlorotoluene | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85 |
| 3 | Potassium Phenyltrifluoroborate | Phenylacetylene | CuI / Fe(NO₃)₃ | t-BuOK | DMF | 82 |
| 4 | Potassium Vinyltrifluoroborate | Iodobenzene | Pd(PPh₃)₂Cl₂ / Cu(OAc)₂ | Na₂CO₃ | - | 75 |
| 5 | Potassium n-Butyltrifluoroborate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 72 |
| 6 | Potassium sec-Butyltrifluoroborate | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 68 |
Experimental Protocol: C-C Coupling of Potassium Isopropyltrifluoroborate with 4-Chloroanisole
Materials:
-
Potassium isopropyltrifluoroborate
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-tert-butyl(1-adamantyl)phosphine (n-BuPAd₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene and Water
-
Argon atmosphere
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.01 mmol, 2 mol%) and n-BuPAd₂ (0.015 mmol, 3 mol%). The tube is sealed, evacuated, and backfilled with argon.
-
Add toluene (1.8 mL) and stir for 5 minutes.
-
In a separate flask, add 4-chloroanisole (0.5 mmol), potassium isopropyltrifluoroborate (0.65 mmol), and cesium carbonate (1.5 mmol). Evacuate and backfill with argon.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Add water (0.2 mL) to the reaction mixture.
-
The reaction is heated at 100 °C and monitored by GC.
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash column chromatography.[3]
VI. Mandatory Visualizations
General Experimental Workflow
Caption: General workflow for copper-catalyzed cross-coupling reactions.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Chan-Lam cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Aryltrifluoroborates
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions using aryltrifluoroborates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to ensure the success of your cross-coupling experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of aryltrifluoroborates, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My Suzuki-Miyaura reaction with a potassium aryltrifluoroborate is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?
-
Answer: Low yield is a common challenge that can often be resolved by systematically evaluating the reaction components. Key areas to focus on include:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For many aryltrifluoroborate couplings, catalyst systems like PdCl₂(dppf)·CH₂Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand are effective.[1] For challenging substrates, such as sterically hindered or electron-deficient aryl halides, consider using more robust catalyst systems with electron-rich and bulky phosphine ligands like SPhos or RuPhos.[2][3][4]
-
Base Selection: The base is crucial for the transmetalation step. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used.[1][2][4] The strength and solubility of the base can significantly impact the reaction outcome. A screening of different bases is often recommended.[3]
-
Solvent System: The reaction is highly sensitive to the solvent. Protic solvents or aqueous mixtures, such as i-PrOH/H₂O, THF/H₂O, or toluene/H₂O, often facilitate the coupling of trifluoroborates.[1][2][4] Anhydrous conditions may lead to poor conversion, as water is often required for the efficient coupling, possibly through the formation of an intermediate aryl difluorohydroxyborate species.[4]
-
Reaction Temperature: The reaction temperature can be a critical parameter. If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80 °C) may improve the yield.[2][5]
-
Degassing: The reaction can be sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Ensure that all solvents and reagents are properly degassed before starting the reaction.[1]
-
Issue 2: Protodeboronation of the Aryltrifluoroborate
-
Question: I am observing a significant amount of the corresponding arene byproduct, suggesting protodeboronation of my aryltrifluoroborate. How can I minimize this side reaction?
-
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a known side reaction. To mitigate this:
-
Optimize the Base: While a base is necessary, overly harsh basic conditions can promote protodeboronation.[2] Consider using a milder base or optimizing the stoichiometry of the base.
-
Control the Water Content: While some water is often beneficial, an excessive amount can increase the rate of protodeboronation.[4] Fine-tuning the ratio of the organic solvent to water is recommended.
-
Slow-Release Strategy: Aryltrifluoroborates can act as a "slow-release" source of the corresponding boronic acid through hydrolysis.[6][7] This slow release can minimize the accumulation of the more reactive boronic acid in the reaction mixture, thereby reducing the likelihood of side reactions like protodeboronation and homocoupling.[6][7] The rate of hydrolysis is dependent on the substituents of the aryltrifluoroborate.[6][7]
-
Issue 3: Catalyst Deactivation or Decomposition
-
Question: My reaction starts but then stalls, or I observe the formation of palladium black. How can I prevent catalyst deactivation?
-
Answer: Catalyst deactivation can be a significant issue. Here are some strategies to maintain a catalytically active system:
-
Ligand Choice: The use of appropriate phosphine ligands is crucial for stabilizing the palladium catalyst and preventing its aggregation into inactive palladium black. Electron-rich and sterically hindered ligands can protect the palladium center.[3]
-
Thorough Degassing: As mentioned, oxygen can degrade the catalyst. Rigorous degassing of the reaction mixture is essential.[1]
-
Use of Pre-catalysts: Consider using well-defined palladium pre-catalysts that are more stable and can generate the active Pd(0) species more cleanly in situ.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use aryltrifluoroborates instead of boronic acids? A1: Potassium aryltrifluoroborates offer several advantages over boronic acids. They are typically stable, crystalline solids that are easy to handle and store, being less prone to dehydration to form boroxines.[1] Their stability also makes precise stoichiometry easier to achieve.[1] Furthermore, they can participate in a "slow-release" of the boronic acid, which can help to minimize side reactions.[6][7]
Q2: What is the role of the base in the Suzuki coupling of aryltrifluoroborates? A2: The base plays multiple roles in the catalytic cycle. It is generally accepted that the aryltrifluoroborate itself may not be the species undergoing transmetalation. Instead, it is thought to hydrolyze in the presence of water and base to form a more reactive species, such as an aryl boronic acid or an aryl difluorohydroxyborate.[4] The base facilitates this hydrolysis and also plays a crucial role in the transmetalation step by activating the organoboron species.[8][9][10]
Q3: How do I choose the right solvent for my reaction? A3: The choice of solvent can be critical. Protic solvents or mixtures containing water are often preferred for Suzuki couplings with trifluoroborates.[1][4] For instance, a mixture of isopropanol and water (2:1) has been shown to be effective.[1] The solvent influences the solubility of the reagents and the rate of hydrolysis of the trifluoroborate. A screening of different solvents or solvent mixtures is often a good starting point for optimization.[11][12]
Q4: Can I use aryl chlorides as coupling partners with aryltrifluoroborates? A4: Yes, while aryl bromides and iodides are more reactive, conditions have been developed for the successful coupling of less reactive aryl chlorides with aryltrifluoroborates. These reactions often require more active catalyst systems, typically employing bulky, electron-rich phosphine ligands like SPhos.[4]
Data Tables for Optimization
Table 1: Comparison of Reaction Conditions for Aryltrifluoroborate Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Source | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | [1][2] |
| Ligand | - | RuPhos (4 mol%) | S-Phos | [2][4] |
| Base | t-BuNH₂ (3 equiv) | K₂CO₃ (3 equiv) | K₂CO₃ | [1][2][4] |
| Solvent | i-PrOH/H₂O (2:1) | Toluene/H₂O (10:1) | Methanol or Ethanol | [1][2][4] |
| Temperature | Reflux | 80 °C | Room Temp to Reflux | [1][2][4] |
| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Chloride | [1][2][4] |
Table 2: Effect of Base on Suzuki Coupling of Aryltrifluoroborates
| Base | Typical Solvents | Observations | Reference |
| Cs₂CO₃ | THF/H₂O, i-PrOH/H₂O | Often provides good to excellent yields. | [1] |
| K₂CO₃ | Toluene/H₂O, Alcohols | Effective for coupling with aryl chlorides. | [2][4] |
| t-BuNH₂ | i-PrOH/H₂O | Can be effective, but may lead to complex mixtures with certain substrates. | [1] |
| Et₃N | n-PrOH, i-PrOH/H₂O | Can be advantageous for couplings with heteroaryl chlorides. | [1] |
| K₃PO₄ | Toluene, THF | Can be effective, especially for challenging substrates. | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Halides
-
Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (1.0 - 1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of isopropanol and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and stir until the reaction is complete, as monitored by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Note: This is a general protocol and the specific catalyst, ligand, base, solvent, and temperature should be optimized for each specific substrate combination.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"preventing protodeboronation of potassium trifluoroborates"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation of potassium trifluoroborates in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern when using potassium trifluoroborates?
Protodeboronation is an undesirable side reaction where the carbon-boron bond of an organoboron compound, such as a potassium trifluoroborate, is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] While potassium trifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids, this side reaction can still occur under certain conditions.[2][3]
Q2: How do potassium trifluoroborates inherently minimize protodeboronation?
Potassium organotrifluoroborates are more stable than the corresponding boronic acids.[1][4] They function as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions.[1][5] This "slow-release" mechanism maintains a low concentration of the highly reactive boronic acid at any given time, which minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[1][6][7] The tetracoordinate nature of the boron atom in trifluoroborates makes them less susceptible to cleavage.[2][4]
Q3: What is the mechanism of protodeboronation for potassium trifluoroborates?
The protodeboronation of organotrifluoroborates first requires their hydrolysis to the corresponding boronic acid.[1][6] This boronic acid can then undergo protodeboronation through either acid-catalyzed or base-catalyzed pathways.[1] For heteroaromatic boronic acids, the mechanism can be more complex, sometimes involving zwitterionic intermediates.[1][8]
Q4: How does pH influence the protodeboronation of trifluoroborates?
The pH of the reaction medium is a critical factor influencing the rate of protodeboronation.[1] After hydrolysis to the boronic acid, both acidic and basic conditions can promote protodeboronation.[1] The rate of this side reaction is often minimized at a neutral pH, though the optimal pH can be substrate-dependent.[1] For some heteroaromatic systems, zwitterionic species that are highly susceptible to protodeboronation can form at neutral pH.[8]
Q5: Are certain types of potassium trifluoroborates more stable than others?
Yes, the stability of organotrifluoroborates and their rate of hydrolysis depend on the nature of the organic substituent.[6] For instance, trifluoroborates with alkynyl or nitrophenyl groups hydrolyze very slowly, while those with isopropyl, β-styryl, or anisyl groups hydrolyze much more rapidly.[6][7] This allows for the selection of a trifluoroborate with a hydrolysis rate that is well-matched to the rate of the desired cross-coupling reaction, which is a key aspect of the "slow-release" strategy.[6][7]
Troubleshooting Guides
This section addresses common issues encountered during experiments with potassium trifluoroborates, focusing on identifying the causes of unexpected protodeboronation and providing actionable solutions.
Problem: Low yield of the desired product with significant formation of the protodeboronated byproduct.
| Potential Cause | Suggested Solution(s) | Rationale |
| Inappropriate Base | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or CsF instead of strong hydroxides).[9][10] Carefully control the stoichiometry of the base.[1] | Strong bases can accelerate the rate of protodeboronation.[1][11] Weaker bases are often sufficient for the catalytic cycle while minimizing the undesired side reaction.[10] |
| High Reaction Temperature | Lower the reaction temperature. A starting point of 60-80 °C is often recommended.[10] | Elevated temperatures can increase the rate of protodeboronation relative to the desired Suzuki-Miyaura coupling.[10][11] |
| Presence of Excess Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding activated molecular sieves (4Å).[10] | While some water is often necessary for Suzuki-Miyaura reactions with trifluoroborates, excess water can accelerate the hydrolysis to the more reactive boronic acid, which is more prone to protodeboronation.[2][10] |
| Inefficient Catalyst System | Increase catalyst loading modestly or screen different palladium catalysts and ligands.[3][11] Highly active catalyst systems can favor the desired cross-coupling over protodeboronation.[1] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial.[3] However, be aware that some bulky phosphine ligands can paradoxically promote protodeboronation.[12][13] | A slow catalytic cycle exposes the organoboron reagent to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[10] |
| Sub-optimal Solvent | A biphasic solvent system like toluene/water or THF/water is often beneficial.[3] Ensure adequate mixing. The choice of solvent can affect reagent solubility and intermediate stability.[11] | The solvent system can influence the hydrolysis rate of the trifluoroborate and the overall reaction kinetics.[7] |
| Reaction Vessel Material | Consider using PTFE (Teflon) reaction vessels instead of glass. | Glass can act as a fluorophile, sequestering fluoride and driving the hydrolysis of the trifluoroborate to the boronic acid, which can then undergo protodeboronation.[5] |
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Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
This protocol provides a general starting point; optimization of specific parameters may be required for different substrates.
-
Reagent Preparation:
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
-
Solvent Addition:
-
Reaction:
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
-
Protocol for the Preparation of Potassium Organotrifluoroborates from Boronic Acids
This method is commonly used to synthesize stable trifluoroborate salts from their corresponding boronic acids.[4]
-
Dissolve the boronic acid (1.0 equivalent) in methanol.[4]
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.[4]
-
A white precipitate of the potassium organotrifluoroborate typically forms immediately.[4]
-
Stir the mixture at room temperature for a designated time (e.g., 30 minutes).[15]
-
Isolate the product by filtration, wash with a suitable solvent (e.g., acetone, diethyl ether), and dry under vacuum.[15]
Data Summary
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
This table illustrates the impact of different bases on the yield of a Suzuki-Miyaura coupling reaction, highlighting that weaker bases can be highly effective.
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
| Adapted from a study on a heterocyclic system analogous to those where protodeboronation is a concern.[9] |
Table 2: Comparison of Boronic Acid vs. Pinacol Ester at Different Temperatures
This data shows that while a free boronic acid might be more reactive at lower temperatures, the increased stability of its pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more prevalent. This principle also applies to the enhanced stability of trifluoroborates.
| Boron Reagent | Temperature (°C) | Yield (%) |
| Heteroaryl Boronic Acid | 50 | 85 |
| Heteroaryl Boronic Acid | 80 | 40 |
| Heteroaryl Pinacol Ester | 80 | 75 |
| Note: This data on a similar heteroaryl boronic acid illustrates the stability advantages of protected boron species at higher temperatures.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
"low yield in Suzuki reaction with Potassium 4-(trifluoromethyl)phenyltrifluoroborate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of potassium 4-(trifluoromethyl)phenyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in Suzuki reactions involving this compound can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group can impact the transmetalation step. Key areas to investigate include:
-
Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical and highly dependent on the specific aryl halide used.
-
Inefficient Hydrolysis of the Trifluoroborate: The trifluoroborate salt must first hydrolyze to the corresponding boronic acid in situ to participate in the catalytic cycle. The rate of this hydrolysis needs to be compatible with the rate of the cross-coupling reaction.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to deactivation. Inadequate degassing of the reaction mixture is a common issue.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the aryl halide can consume starting materials and reduce the yield of the desired product.
-
Reagent Quality: The purity and stability of all reagents, including the this compound, aryl halide, catalyst, ligand, and base, are crucial for a successful reaction.
Q2: How does the trifluoromethyl group on the phenyltrifluoroborate affect the Suzuki reaction?
The strongly electron-withdrawing trifluoromethyl (-CF3) group decreases the nucleophilicity of the arylboron species. This can slow down the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle. Consequently, reactions with electron-deficient organoboron reagents may require more carefully optimized conditions, such as the use of highly active catalysts and stronger bases, to achieve high yields.
Q3: Is this compound stable? How should it be handled?
Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit enhanced stability to both air and moisture compared to their corresponding boronic acids. This improved stability simplifies handling and storage, as they do not typically require rigorously anhydrous or inert atmosphere conditions for storage. However, as with all reagents, it is good practice to store them in a cool, dry place and to minimize exposure to the atmosphere.
Q4: Can I use the same conditions for this compound as I would for the analogous boronic acid?
While the general principles are the same, optimal conditions may differ. The trifluoroborate salt requires an initial hydrolysis step to form the active boronic acid. The choice of base and the presence of water in the solvent system can significantly influence this hydrolysis. Therefore, conditions optimized for a boronic acid may need to be adjusted to ensure efficient in situ generation and subsequent coupling of the boronic acid from the trifluoroborate salt.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshoot low or no yield in a Suzuki-Miyaura reaction using this compound.
Caption: A logical workflow for troubleshooting low yields.
Guide 2: Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial, especially for challenging substrates like electron-deficient aryltrifluoroborates.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / RuPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones and aryl chlorides.[1] | Air-sensitive, higher cost. | 1-4 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-4 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for challenging substrates. | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenyl-phosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures and longer reaction times.[2] | 2-5 |
Guide 3: Base and Solvent Selection
The base and solvent system plays a critical role in the hydrolysis of the trifluoroborate and the subsequent transmetalation step.
| Base | Solvent System | Comments |
| K₂CO₃ | Toluene / H₂O (e.g., 10:1) | A common and effective combination for many Suzuki reactions with trifluoroborates. The aqueous phase facilitates the hydrolysis of the trifluoroborate.[1] |
| Cs₂CO₃ | THF / H₂O (e.g., 9:1) | A stronger base that can be beneficial for less reactive coupling partners. Often used with a variety of catalyst systems.[2] |
| K₃PO₄ | Dioxane / H₂O or t-BuOH / H₂O | A strong base that is often effective for challenging couplings, including those with aryl mesylates.[3] |
| Na₂CO₃ | Ethanol or DMF / H₂O | A cost-effective base that can be effective, though sometimes less so than its potassium or cesium counterparts. |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an alkyltrifluoroborate with a trifluoromethyl-substituted aryl chloride. This protocol can serve as a good starting point for the reaction with this compound, with the understanding that optimization may be required.
Reaction: Cross-coupling of Potassium 4-(benzoyloxy)butyltrifluoroborate with 4-chloro-α,α,α-trifluorotoluene.[1]
Materials:
-
Potassium 4-(benzoyloxy)butyltrifluoroborate (1.0 equiv)
-
4-chloro-α,α,α-trifluorotoluene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium 4-(benzoyloxy)butyltrifluoroborate (0.5 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Under a positive pressure of argon, add the catalyst and ligand to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: For the reaction with this compound, a similar protocol can be followed. The stoichiometry of the trifluoroborate may be adjusted (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the limiting aryl halide.
Signaling Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Organotrifluoroborates in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during cross-coupling reactions involving potassium organotrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with potassium organotrifluoroborates in cross-coupling reactions?
A1: The most prevalent side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and reducing the yield of the desired coupled product.[1][2] Another common side reaction is the oxidative homocoupling of the organotrifluoroborate, resulting in a symmetrical biaryl (or equivalent) byproduct.[3][4][5][6]
Q2: What is the underlying cause of protodeboronation?
A2: Protodeboronation of potassium organotrifluoroborates typically occurs after their hydrolysis to the corresponding boronic acid.[1][3] This boronic acid intermediate can then undergo protodeboronation through either acid- or base-catalyzed pathways.[1][2] For many common aromatic boronic acids, these are the primary mechanisms.[1]
Q3: How do potassium organotrifluoroborates help in minimizing side reactions?
A3: Potassium organotrifluoroborates are generally more stable than their corresponding boronic acids and act as a "protected" form.[1][7][8][9] They slowly release the reactive boronic acid in situ under the reaction conditions.[1][3][5][6] This "slow-release" strategy maintains a low concentration of the boronic acid at any given time, which minimizes the rate of side reactions like protodeboronation and homocoupling relative to the desired cross-coupling reaction.[1][3][4][5][6]
Q4: How does the structure of the organotrifluoroborate affect its stability and propensity for side reactions?
A4: The stability of potassium organotrifluoroborates and their rate of hydrolysis are highly dependent on the organic substituent.[3] For instance, organotrifluoroborates with alkynyl or nitrophenyl groups hydrolyze very slowly, while those with isopropyl, β-styryl, or anisyl groups hydrolyze much faster.[3][5][6] This allows for the selection of an organotrifluoroborate with a hydrolysis rate that is well-matched to the rate of the catalytic cross-coupling reaction, thereby minimizing side reactions.[3][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling experiments with potassium organotrifluoroborates, focusing on identifying the causes of unexpected side reactions and providing actionable solutions.
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product, significant amount of protodeboronated byproduct. | 1. Reaction pH is too acidic or too basic: Both acidic and basic conditions can promote protodeboronation of the intermediate boronic acid.[1][2] | - Optimize the base and its concentration. Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong hydroxides.[1] - Ensure the reaction medium is not overly acidic. |
| 2. Hydrolysis of the organotrifluoroborate is too fast: Rapid release of the boronic acid can lead to its accumulation and subsequent protodeboronation.[3][4][5][6] | - Select an organotrifluoroborate with a slower hydrolysis rate if available. - Lower the reaction temperature to slow down the hydrolysis rate.[1] | |
| 3. Inefficient catalytic cycle: If the cross-coupling is slow, the concentration of the boronic acid can build up, favoring protodeboronation. | - Use a more active catalyst system (ligand and palladium precursor).[1] - Ensure all reagents are pure and the reaction is performed under inert conditions. | |
| Formation of homocoupling byproduct. | 1. Oxidative homocoupling of the organoboron reagent: This can be promoted by the presence of oxygen or certain palladium species. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). - Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). |
| 2. High concentration of the reactive boronic acid: Similar to protodeboronation, a high concentration of the boronic acid can favor homocoupling.[3][4][5][6] | - Employ the "slow-release" strategy by choosing an appropriate organotrifluoroborate or adjusting reaction conditions (e.g., lower temperature).[1][3][5][6] | |
| No reaction or very slow conversion. | 1. Slow or no hydrolysis of the organotrifluoroborate: Some organotrifluoroborates, like those with p-F-phenyl, naphthyl, or furyl groups, require acid catalysis for efficient hydrolysis.[3][5][6] Under basic Suzuki-Miyaura conditions, their hydrolysis can be extremely slow.[3][4][5][6] | - The addition of a small amount of a proton source might be necessary, but this must be carefully optimized to avoid protodeboronation. - For very stable organotrifluoroborates, direct transmetalation might be occurring, which could require different catalytic conditions.[4] |
| 2. Catalyst deactivation. | - Use robust ligands that protect the palladium center. - Ensure the absence of impurities that could poison the catalyst. | |
| 3. Phase-splitting issues: In biphasic solvent systems (e.g., THF/water), the base can induce phase-splitting, affecting the local pH and reaction rate.[3][4][5][6] | - The shape of the reaction vessel, material, and stirring rate can significantly impact the hydrolysis profile and should be consistent.[3][4][5][6][10] |
Quantitative Data Summary
The rate of hydrolysis of potassium organotrifluoroborates is a critical factor in controlling side reactions. The following table provides a qualitative comparison of hydrolysis rates for different classes of organotrifluoroborates under typical Suzuki-Miyaura conditions (THF, H₂O, Cs₂CO₃, 55 °C). A slower hydrolysis rate is generally desirable for the "slow-release" strategy to be effective.
| Hydrolysis Rate | Organic Substituent (R in R-BF₃K) | Implication for Cross-Coupling | Reference |
| Very Slow | Alkynyl, Nitrophenyl | May require harsher conditions or a different reaction mechanism (direct transmetalation). Low propensity for protodeboronation or homocoupling due to very slow release of boronic acid. | [3][4][5][6] |
| Slow | p-F-phenyl, Naphthyl, Furyl, Benzyl | Ideal for the "slow-release" strategy. Hydrolysis is often the rate-limiting step, minimizing side reactions. These often require acid catalysis for efficient hydrolysis. | [3][4][5][6] |
| Fast | Isopropyl, β-Styryl, Anisyl | Rapid release of boronic acid. Higher risk of protodeboronation and homocoupling if the cross-coupling step is not faster. May not be ideal for challenging couplings. | [3][4][5][6] |
| Rapid | Vinyl | The vinyl group's hydrophilicity can lead to partitioning into the aqueous phase, resulting in rapid hydrolysis. | [3][5][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Potassium organotrifluoroborate (1.05 - 1.2 equiv.)
-
Aryl halide (1.0 equiv.)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.)
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Degassed solvent (e.g., Toluene/Water 10:1 or THF/Water 10:1)
Procedure:
-
To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the potassium organotrifluoroborate, aryl halide, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting logic for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Technical Support Center: Enhancing the Reactivity of Electron-Deficient Aryltrifluoroborates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using electron-deficient aryltrifluoroborates in cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
Question: My Suzuki-Miyaura reaction with an electron-deficient aryltrifluoroborate is showing little to no product formation. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of electron-deficient aryltrifluoroborates is a common issue, often stemming from the inherent stability and slower hydrolysis of these substrates. Here’s a step-by-step guide to troubleshoot this problem:
-
Facilitate Hydrolysis to the Boronic Acid: Aryltrifluoroborates typically need to hydrolyze to the more reactive boronic acid in situ for the Suzuki-Miyaura reaction to proceed efficiently.[1][2][3] The slow hydrolysis of electron-deficient variants is a primary bottleneck.
-
Increase Water Content: Ensure your solvent system contains an adequate amount of water to facilitate hydrolysis.
-
Introduce Silica Gel: Adding silica gel can promote the hydrolysis of organotrifluoroborates to their corresponding boronic acids.[1][4]
-
Consider Pre-hydrolysis: As a separate step, you can hydrolyze the aryltrifluoroborate to the boronic acid using a method like silica gel in water before adding it to the coupling reaction.[1]
-
-
Optimize the Base: The choice and quality of the base are critical.
-
Stronger Bases: Consider using stronger bases, which can facilitate the crucial transmetalation step with less reactive partners.[5]
-
Base Solubility: Ensure your base is sufficiently soluble in the reaction medium. Finely grinding solid bases like K₃PO₄ can improve reproducibility.[6]
-
Phase-Splitting Effects: Be aware that inorganic bases can cause phase-splitting in THF/water mixtures, which can affect the hydrolysis rate. Efficient stirring is crucial to maintain contact between phases.[2]
-
-
Re-evaluate Your Catalyst and Ligand System: The palladium source and, more importantly, the phosphine ligand, are key to activating challenging substrates.
-
Use Electron-Rich, Bulky Ligands: Ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) are often effective for coupling electron-deficient partners as they promote the oxidative addition step.[5][7]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome activation barriers.
-
-
Check for Competing Side Reactions:
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be an issue with electron-poor arylboronic acids.[3][8] The "slow-release" of the boronic acid from the trifluoroborate is intended to minimize this, but if the coupling is too slow, this pathway can still dominate.[2][3]
-
Homocoupling: Homocoupling of the boronic acid can also occur.
-
Issue 2: Reaction Stalls or is Sluggish
Question: My reaction starts but seems to stall after a certain point, or the overall reaction rate is very slow. What can I do to improve the reaction kinetics?
Answer:
A sluggish or stalled reaction often points to issues with the hydrolysis-coupling equilibrium or catalyst deactivation.
-
Address the Hydrolysis Rate: The rate of hydrolysis of the aryltrifluoroborate must be compatible with the rate of the catalytic turnover.[3] If hydrolysis is too slow, the concentration of the active boronic acid will be too low to sustain the catalytic cycle.
-
Temperature: Increasing the reaction temperature can increase the rate of both hydrolysis and the coupling reaction. However, be mindful of potential substrate and catalyst decomposition at higher temperatures.
-
Acid Catalysis: For some highly resistant aryltrifluoroborates, acid-catalyzed hydrolysis might be necessary, though this is not typical under basic Suzuki-Miyaura conditions.[3]
-
-
Catalyst Stability and Activity:
-
Degassing: Ensure your reaction mixture is thoroughly degassed to prevent oxidative degradation of the palladium catalyst and phosphine ligands.
-
Ligand Choice: As mentioned previously, bulky, electron-donating ligands can stabilize the palladium center and promote efficient catalytic turnover.[5]
-
-
Solvent Effects: The choice of solvent can influence both the hydrolysis and the coupling steps.
-
Common Solvents: Dioxane/water and THF/water are common solvent systems. The ratio of organic solvent to water can be tuned to optimize both solubility and hydrolysis rate.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryltrifluoroborates less reactive than their electron-rich counterparts in Suzuki-Miyaura couplings?
A1: The lower reactivity is primarily due to two factors. First, the electron-withdrawing groups on the aryl ring make the boron atom more electron-deficient, which strengthens the B-F bonds and slows down the necessary hydrolysis to the active boronic acid species.[1] Second, in the context of the Suzuki-Miyaura catalytic cycle, the resulting electron-poor boronic acid is less nucleophilic, which can slow down the transmetalation step.[8]
Q2: Is it always necessary to hydrolyze the aryltrifluoroborate to the boronic acid?
A2: For the standard Suzuki-Miyaura mechanism, the formation of the boronic acid is generally considered a prerequisite for transmetalation. The trifluoroborate salt itself is typically not the active species in the catalytic cycle. The advantage of using aryltrifluoroborates lies in their stability and the slow, in-situ release of the boronic acid, which can minimize side reactions.[2][3]
Q3: Can I use my aryltrifluoroborate directly, or should I isolate the boronic acid first?
A3: Both strategies are viable. Using the aryltrifluoroborate directly in a "one-pot" fashion is often preferred for convenience. However, if you are facing persistent reactivity issues, performing a separate, optimized hydrolysis of the trifluoroborate to the boronic acid using methods like silica gel and water, and then using the isolated boronic acid in the coupling reaction can be a successful approach.[1][4]
Q4: What is protodeboronation and how can I minimize it with electron-deficient substrates?
A4: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the organoboron reagent. Electron-deficient arylboronic acids are particularly susceptible to this.[8] Using the more stable trifluoroborate salt, which slowly releases the boronic acid, helps to keep the instantaneous concentration of the sensitive boronic acid low, thereby minimizing this side reaction.[3]
Q5: Are there alternative coupling partners I should consider if my electron-deficient aryltrifluoroborate fails to react?
A5: Yes, if optimizing the conditions for the aryltrifluoroborate is unsuccessful, you might consider other organoboron reagents. Boronate esters, such as pinacol esters (Bpin), are common alternatives.[10] In some cases, swapping the coupling partners—that is, preparing the boronic acid/ester of your other coupling partner and using the electron-deficient aryl halide—may provide a more successful route.[11]
Data Presentation
Table 1: Effect of Reaction Conditions on the Hydrolysis of Aryltrifluoroborates
| Aryltrifluoroborate Substituent | Conditions | Time (h) | Conversion to Boronic Acid (%) | Reference |
| 4-CF₃C₆H₄BF₃K | Silica gel, H₂O | 6 | 85 | [1] |
| 4-NO₂C₆H₄BF₃K | Silica gel, H₂O | 6 | 80 | [1] |
| 4-MeOC₆H₄BF₃K | Silica gel, H₂O | 1 | 98 | [1] |
| C₆H₅BF₃K | Silica gel, H₂O | 2 | 98 | [1] |
As demonstrated, electron-rich substrates undergo hydrolysis faster than electron-poor substrates.[1]
Table 2: Comparison of Catalyst Systems for Challenging Suzuki-Miyaura Couplings
| Aryl Halide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 68 | [7] |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74 | [12] |
| 3,5-(CF₃)₂-bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 | [12] |
| Aryl Arenesulfonate | 2-F-phenylboronic acid | Ni(COD)₂ / PCy₃ | K₃PO₄ | Toluene | >95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Aryltrifluoroborate
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol), the electron-deficient potassium aryltrifluoroborate (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., SPhos, 0.03 mmol) in a small amount of anhydrous solvent.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to achieve a concentration of ~0.2 M with respect to the halide) to the Schlenk tube via syringe.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and transfer to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silica Gel-Mediated Hydrolysis of Aryltrifluoroborate to Arylboronic Acid
-
Setup: In a round-bottom flask, combine the aryltrifluoroborate (3.0 mmol) and silica gel (3.0 mmol).
-
Solvent: Add water (9 mL).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the hydrolysis by ¹¹B NMR spectroscopy until the starting material is consumed. The rate will depend on the electronic nature of the aryl group (electron-deficient substrates will be slower).[1]
-
Work-up: Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate. The boronic acid will be in the organic phase. Dry the organic layer and concentrate to yield the crude arylboronic acid, which can be used in subsequent reactions.
Visualizations
Caption: Equilibrium between stable aryltrifluoroborate and the active boronic acid.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Caption: Suzuki-Miyaura cycle highlighting the critical transmetalation step.
References
- 1. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Efficient hydrolysis of organotrifluoroborates via silica gel and water. | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Choice for Trifluoroborate Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions using potassium trifluoroborate salts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my Suzuki-Miyaura coupling reaction with a potassium trifluoroborate salt resulting in a low yield?
Answer: Low yields in trifluoroborate couplings can stem from several factors. A primary consideration is the choice of palladium catalyst and ligand, which is highly dependent on the substrates being coupled. Other critical factors include the base, solvent, temperature, and the purity of your reagents. Inadequate exclusion of oxygen can also lead to catalyst deactivation and reduced yields.[1][2][3]
A common side reaction that lowers yield is protodeboronation, where the trifluoroborate is replaced by a hydrogen atom.[4] Homocoupling of the trifluoroborate or the aryl halide can also occur, consuming starting materials and reducing the desired product's yield.[4]
To troubleshoot low yields, a systematic optimization of reaction parameters is recommended. This often involves screening different palladium catalysts, ligands, bases, and solvents.
Question 2: How do I choose the right palladium catalyst and ligand for my specific substrates?
Answer: The optimal palladium source and ligand are highly substrate-dependent. For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands such as RuPhos and SPhos are often effective.[5][6][7] For many standard couplings of aryl and heteroaryl trifluoroborates with aryl bromides and chlorides, PdCl2(dppf)·CH2Cl2 is a reliable choice.[8][9] In some cases, particularly with electron-rich heteroaryltrifluoroborates and activated aryl bromides, the reaction can proceed efficiently even without a ligand.[8][9]
When encountering difficulties, palladium(II) acetate (Pd(OAc)2) in combination with a ligand like RuPhos has proven to be a more effective system for challenging transformations.[7] For couplings involving alkenyl bromides, Pd(PPh3)4 has been used successfully.[10]
Question 3: What is the role of the base and which one should I choose?
Answer: The base is crucial for activating the trifluoroborate salt, facilitating the transmetalation step in the catalytic cycle.[11] The choice of base can significantly impact the reaction's success. Cesium carbonate (Cs2CO3) is a commonly used and effective base for a wide range of trifluoroborate couplings.[6][10][12] Potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) are also frequently employed.[5][13] For certain substrates, organic bases like triethylamine (Et3N) or t-butylamine (t-BuNH2) may provide better results.[12] It is often beneficial to screen a few different bases to find the optimal one for your specific reaction.
Question 4: What is the optimal solvent system, and what is the role of water?
Answer: Protic solvents, particularly mixtures containing water, are often beneficial for Suzuki-Miyaura couplings of trifluoroborates.[12] Water can facilitate the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[14] A common and effective solvent system is a mixture of an organic solvent like tetrahydrofuran (THF), toluene, or isopropanol with water.[5][10][12][14] For instance, a 10:1 mixture of THF and water has been shown to be optimal in some cases.[14] However, in certain situations, such as with substrates sensitive to hydrolysis, anhydrous conditions may be necessary.[14]
Question 5: My reaction is not going to completion, what can I do?
Answer: If your reaction is sluggish or stalls, several strategies can be employed. Increasing the reaction temperature can often improve the rate and yield.[15] You can also consider increasing the catalyst loading, though this should be done judiciously.[15] Switching to a more active catalyst system, such as a palladium precatalyst with a more electron-rich and bulky ligand, can also be effective.[15][16] Ensure that your reagents are pure and the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
| Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | up to 96 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | up to 91 |
| Pd(OAc)₂ (2) | n-BuPAd₂ (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | up to 85 |
| Pd(OAc)₂ (2) | DTBPF (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | up to 78 |
Data compiled from studies on the cross-coupling of various primary alkyltrifluoroborates with functionalized aryl chlorides.[5]
Table 2: Influence of Base and Solvent on the Coupling of Potassium Alkenyltrifluoroborates
| Catalyst | Base | Solvent | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | t-BuNH₂ (3 equiv) | i-PrOH/H₂O (2:1) | 78 |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Et₃N (3 equiv) | n-PrOH | Good |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ (3 equiv) | THF/H₂O | Good |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | Cs₂CO₃ (3 equiv) | n-PrOH | Good |
Data from the optimization of the coupling of potassium trans-1-dec-1-enyltrifluoroborate with 1-bromonaphthalene.[12]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborate with an Aryl Halide:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 2 mol %), the aryl halide (1.0 mmol), the potassium aryltrifluoroborate (1.2 mmol), and the base (e.g., Cs2CO3, 3.0 mmol).
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The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Degassed solvent (e.g., THF/H₂O 10:1, 5 mL) is then added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC/LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in trifluoroborate coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Potassium Aryltrifluoroborate Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of bases in Suzuki-Miyaura cross-coupling reactions involving potassium aryltrifluoroborates.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Base Selection | The choice of base is crucial and often substrate-dependent. For many standard couplings of potassium alkyltrifluoroborates with aryl halides, cesium carbonate (Cs₂CO₃) is a reliable choice.[1][2] For reactions with aryl chlorides, potassium carbonate (K₂CO₃) has been shown to be effective.[3][4] In some cases, particularly with heteroaryl halides, organic bases like triethylamine (Et₃N) or tert-butylamine (t-BuNH₂) may provide better results.[5] If one base fails, screen a panel of bases including Cs₂CO₃, K₂CO₃, K₃PO₄, and an amine base. |
| Insufficient Base Strength | The base is required to activate the trifluoroborate for transmetalation.[6] If a weak base is used, this activation may be inefficient. Consider switching to a stronger base like cesium carbonate or potassium phosphate. |
| Poor Base Solubility | If the base is not soluble in the reaction medium, its effectiveness will be limited. For anhydrous couplings with bases like K₃PO₄, the addition of a small amount of water can be beneficial.[7] Ensure adequate stirring to maximize the interaction of the base with the reactants. |
| Base-Sensitive Functional Groups | If your substrates contain base-labile functional groups (e.g., esters), a strong base might cause undesired side reactions. In such cases, a milder base like potassium fluoride (KF) can be used to activate the boronic acid without affecting the sensitive groups.[6] |
| Incomplete Degassing | Residual oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon) before adding the catalyst.[4] |
Issue 2: Formation of Side Products (e.g., Protodeboronation)
| Potential Cause | Troubleshooting Step |
| Excessive Water Content | While a small amount of water can be beneficial, an excess can lead to protodeboronation of the aryltrifluoroborate. Use anhydrous solvents and ensure your reagents are dry. If using an aqueous solvent system, carefully control the water ratio. |
| Prolonged Reaction Time at High Temperature | Extended heating in the presence of a base can promote the decomposition of the organoboron reagent. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.[4] |
| Inappropriate Base | Some bases may be more prone to causing protodeboronation than others. If you suspect this is an issue, try switching to a different base. For instance, potassium alkyltrifluoroborates are known to have a low tendency for protodeboronation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of potassium aryltrifluoroborates?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It is generally accepted that the base activates the organotrifluoroborate, facilitating the transfer of the organic group from boron to the palladium center.[6] This activation enhances the polarization of the organic ligand, making the transmetalation more efficient.[6]
Q2: How do I choose the right base for my reaction?
A2: The optimal base is dependent on the specific substrates and reaction conditions. A good starting point for many couplings with potassium alkyltrifluoroborates and aryl halides or triflates is Cesium Carbonate (Cs₂CO₃).[1][2] For aryl chlorides, Potassium Carbonate (K₂CO₃) is often effective.[3][4] For heteroaryl halides, organic bases such as triethylamine (Et₃N) or tert-butylamine (t-BuNH₂) have been shown to give good results.[5] It is often necessary to screen a few different bases to find the optimal conditions for a new reaction.
Q3: Can I run the reaction without a base?
A3: Traditional Suzuki-Miyaura couplings, including those with potassium aryltrifluoroborates, require a base for the transmetalation step.[9] While some base-free methods are being developed, they often require specific additives or conditions and are not yet broadly applicable.[9]
Q4: How many equivalents of base should I use?
A4: Typically, 2 to 3 equivalents of base relative to the limiting reagent are used.[1][2][3] Using a sufficient excess of base helps to ensure the complete activation of the organoboron species and drive the reaction to completion.
Q5: My starting materials have base-sensitive functional groups. What should I do?
A5: If your substrate contains functional groups that are sensitive to strong bases, such as esters, you can use a milder base. Powdered potassium fluoride (KF) is a known alternative that can activate the boronic acid without causing hydrolysis of esters.[6]
Quantitative Data Summary
The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions with potassium aryl- and alkyltrifluoroborates from various studies.
| Aryl/Alkyltrifluoroborate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Potassium Alkyltrifluoroborate | Aryl Triflate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Good to moderate | [2] |
| Potassium Alkyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | Good to excellent | [3] |
| Potassium Alkenyltrifluoroborate | Heteroaryl Halide | PdCl₂(dppf)·CH₂Cl₂ | Et₃N | i-PrOH/H₂O | 83 | [5] |
| Potassium Alkenyltrifluoroborate | Heteroaryl Halide | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 47 | [5] |
| Potassium Vinyltrifluoroborate | Aryl Halide | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | Moderate to good | [10] |
| Potassium Alkoxymethyltrifluoroborate | Aryl Bromide | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | Good | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides [4]
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Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
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Degassing: Seal the tube, then evacuate and backfill with argon three times.
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Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.
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Further Degassing: Stir the mixture and sparge with argon for 15 minutes.
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Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %). Add this catalyst mixture to the reaction tube under a positive pressure of argon.
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Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Reactions with Potassium 4-(trifluoromethyl)phenyltrifluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Potassium 4-(trifluoromethyl)phenyltrifluoroborate. This reagent is commonly used in Suzuki-Miyaura cross-coupling reactions to introduce a 4-(trifluoromethyl)phenyl group.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my reaction mixture?
A1: When using this compound in a Suzuki-Miyaura coupling, common impurities include:
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Homocoupled byproduct: Biaryl compounds formed from the coupling of two 4-(trifluoromethyl)phenyl groups.
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Unreacted starting materials: Residual aryl halide and the trifluoroborate salt.
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Boronic acid derivatives: this compound can hydrolyze to form 4-(trifluoromethyl)phenylboronic acid, especially under the reaction conditions.[1]
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Palladium catalyst residues: The palladium catalyst used in the coupling reaction.[2]
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Inorganic salts: Byproducts from the base used in the reaction.[3]
Q2: How can I effectively remove the palladium catalyst after the reaction?
A2: Several methods can be employed to remove residual palladium:
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Filtration through Celite: A simple and common method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[2][4] This is effective for heterogeneous palladium catalysts.
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Column Chromatography: Standard silica gel chromatography is often sufficient to separate the desired product from the palladium catalyst and other byproducts.[2]
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Activated Charcoal: Stirring the crude product solution with activated charcoal can adsorb the palladium, which is then removed by filtration.
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Palladium Scavengers: Commercially available solid-supported scavengers (e.g., thiol-based resins) can be added to the reaction mixture to bind the palladium, which is then filtered off.[4][5]
Q3: What is the best approach to remove unreacted boronic acid and trifluoroborate byproducts?
A3: Unreacted this compound and its corresponding boronic acid are generally water-soluble and can be removed with an aqueous workup.[3]
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Aqueous Extraction: Partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous basic solution (e.g., 1-2 M NaOH) will extract the acidic boronic species into the aqueous layer.[6]
-
Sorbitol Extraction: Boronic acids can form complexes with diols like sorbitol, which can facilitate their extraction into an aqueous phase.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | • Product loss during aqueous workup. • Incomplete reaction. • Product degradation on silica gel. | • Minimize the number of extractions and ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. • Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. • If the product is acid-sensitive, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. |
| Persistent palladium contamination | • The palladium species is soluble and not easily filtered. • Inefficient filtration. | • Use a palladium scavenger resin to selectively remove the soluble catalyst.[5] • Ensure the Celite pad is well-packed (1-2 cm thick) and consider using a finer filter medium, such as a 0.45 µm PTFE filter.[5][8] |
| Presence of homocoupled byproduct | • Reaction conditions favoring homocoupling (e.g., presence of oxygen, high temperature). | • Ensure the reaction mixture is thoroughly degassed before and during the reaction. • Optimize the reaction temperature; sometimes a lower temperature can reduce homocoupling. |
| Difficulty removing boronic acid byproducts | • Insufficiently basic aqueous wash. • The product itself has acidic or basic properties, complicating extraction. | • Use a more concentrated basic solution (e.g., 2M NaOH) during the workup.[6] • Consider alternative purification methods like crystallization or preparative HPLC. For some boronic acids, recrystallization from hot water or ethanol can be effective.[7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling and Purification
-
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.0-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., RuPhos, 4 mol%).[9][10]
-
Add Base and Solvents: Add a base (e.g., K₂CO₃, 3.0 equiv), toluene, and water (typically in a 10:1 ratio).[9]
-
Degassing: Evacuate the tube and backfill with an inert gas (e.g., argon) three times. Sparge the stirred mixture with argon for 15-20 minutes.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[11]
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.
Caption: A decision-making workflow for troubleshooting common purification challenges.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium 4-(trifluoromethyl)phenyltrifluoroborate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions utilizing Potassium 4-(trifluoromethyl)phenyltrifluoroborate. The following information is designed to help you optimize your reaction conditions and address common challenges, with a particular focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for the Suzuki-Miyaura coupling of this compound?
The solvent system is crucial as it influences several key aspects of the reaction. It affects the solubility of the reactants, particularly the inorganic base, and the stability of the palladium catalyst. A suitable solvent facilitates the formation of the active catalytic species and the subsequent steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. An inappropriate solvent can lead to poor yields, slow reaction rates, or catalyst decomposition.
Q2: What are the most commonly successful solvent systems for Suzuki-Miyaura reactions with potassium aryltrifluoroborates?
Mixtures of an organic solvent with water are frequently employed. The water is essential for dissolving the inorganic base (e.g., carbonates, phosphates), which is necessary to activate the trifluoroborate salt. Commonly reported and effective solvent systems include:
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Tetrahydrofuran/Water (THF/H₂O)
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Toluene/Water
-
Dioxane/Water
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Isopropanol/Water (i-PrOH/H₂O)
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Methanol or Ethanol (often for ligandless catalysis)
The optimal organic solvent and its ratio to water will depend on the specific substrates and catalyst system being used.
Q3: Can I run the reaction in a single organic solvent without water?
While some Suzuki-Miyaura reactions can be performed in anhydrous conditions, reactions involving potassium organotrifluoroborates generally benefit from the presence of water to dissolve the inorganic base. If a completely anhydrous system is required, the choice of a soluble organic base might be necessary, though this can introduce other challenges.
Q4: My reaction is not proceeding to completion. Could the solvent be the issue?
Yes, the solvent is a primary suspect if your reaction is sluggish or incomplete. The issue could be poor solubility of the base, leading to inefficient activation of the trifluoroborate. Alternatively, the catalyst may not be stable or sufficiently active in the chosen solvent. Consider screening different solvent systems, as summarized in the table below, to find a more suitable one for your specific substrates.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Product Yield | Inadequate solubility of the base (e.g., K₂CO₃, Cs₂CO₃) in the organic solvent. | Switch to a more polar organic solvent in your aqueous mixture, such as THF or dioxane, which can better solvate the base and facilitate the reaction.[1] |
| Catalyst decomposition or inactivity in the chosen solvent. | Some palladium catalysts are more stable in specific solvents. For instance, if using a Buchwald-type ligand, toluene or dioxane are often preferred. Experiment with different palladium precatalysts and ligands in conjunction with various solvent systems. | |
| Protodeboronation (loss of the boronate group). | This side reaction can be exacerbated by prolonged reaction times or high temperatures in certain solvents. A more efficient solvent system that allows for lower temperatures or shorter reaction times can mitigate this issue. | |
| Slow Reaction Rate | The reaction mixture is not homogeneous, leading to poor mass transfer. | Increase the proportion of the polar co-solvent (e.g., water) or switch to a solvent system known for better reactant solubility, such as THF/H₂O.[1] Vigorous stirring is also crucial. |
| Low reaction temperature due to a low-boiling solvent. | If a higher temperature is required, switch to a higher-boiling solvent like dioxane or toluene. | |
| Formation of Side Products (e.g., Homocoupling) | The catalytic species is not behaving as expected in the chosen solvent. | The solvent can influence the equilibrium between different palladium species. Trying a different solvent can sometimes suppress side reactions. For instance, ligandless conditions in methanol have been shown to be effective and can reduce certain side products. |
| Difficulty in Product Purification | The solvent is difficult to remove or co-elutes with the product. | Select a solvent with a boiling point that allows for easy removal under vacuum. Also, consider the solubility of byproducts in the solvent to simplify workup. |
Data on Solvent Effects in Aryltrifluoroborate Coupling Reactions
While specific data for this compound is dispersed, the following table summarizes general findings for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl halides, which can serve as a strong starting point for optimization.
| Solvent System | Typical Base | General Observations | Reference |
| THF / H₂O | Cs₂CO₃ | Often provides satisfactory to good yields and is a reliable starting point for optimization.[1] | [1] |
| Toluene / H₂O | K₂CO₃ | A common system, particularly effective for reactions with aryl chlorides when using specific ligands like RuPhos.[2] | [2] |
| Dioxane / H₂O | Cs₂CO₃ | Effective for a range of substrates and often used with specialized ligands. | [3] |
| i-PrOH / H₂O | t-BuNH₂ | Shown to be effective for alkenyltrifluoroborates, and can be considered for aryltrifluoroborates.[4] | [4] |
| Methanol | K₂CO₃ | Particularly useful for ligandless palladium-catalyzed reactions, offering a simpler and more environmentally friendly option. | [5][6] |
| Water | K₂CO₃ | Can be effective for certain substrates, especially in ligandless systems, but solubility of organic reactants may be a limitation.[5][6] | [5][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, RuPhos, 2-10 mol%)
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Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
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Degassed Solvent (e.g., THF/H₂O 9:1, Toluene/H₂O 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Solvent Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the solvent system for your Suzuki-Miyaura reaction.
Caption: A flowchart for systematic solvent optimization in a Suzuki-Miyaura reaction.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Stability Analysis: Potassium 4-(Trifluoromethyl)phenyltrifluoroborate vs. 4-(Trifluoromethyl)phenylboronic Acid
In the field of modern organic synthesis, particularly for pharmaceutical and materials science applications, the choice of reagents is paramount to ensure reproducibility, efficiency, and scalability. Organoboron compounds are central to many carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of the stability and performance of two key reagents: Potassium 4-(trifluoromethyl)phenyltrifluoroborate and its corresponding boronic acid, 4-(trifluoromethyl)phenylboronic acid.
The evidence overwhelmingly indicates that this compound offers significantly enhanced stability over its boronic acid counterpart. This stability is not merely a matter of convenience for storage but has profound implications for reaction consistency and yield. Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] In contrast, boronic acids are susceptible to several degradation pathways that can compromise their integrity and reactivity.[2]
The superior stability of the trifluoroborate salt is attributed to the structural difference at the boron center. In boronic acids, the boron atom is tricoordinate and possesses a vacant p-orbital, making it susceptible to nucleophilic attack, oxidation, and dehydration.[2] The trifluoroborate salt features a tetracoordinate boron atom, forming a stable anionic "ate" complex. This structure effectively protects the boron center from common decomposition routes, making potassium organotrifluoroborates a stabilized, "protected" form of boronic acids.[2][3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences in stability and handling between the two compounds.
Table 1: General Stability and Handling Characteristics
| Feature | 4-(Trifluoromethyl)phenylboronic Acid | This compound | Rationale |
| Physical State | White to off-white powder/crystal[4] | Crystalline, free-flowing solid[1] | The ionic salt structure promotes crystallinity. |
| Air Stability | Sensitive; prone to oxidation and dehydration[5] | Highly stable; can be handled in air without special precautions[1][6] | The tetracoordinate boron is less susceptible to atmospheric oxygen and moisture.[2] |
| Moisture Stability | Susceptible to hydrolysis and boroxine formation[1] | Remarkably stable to moisture[1][6] | Strong boron-fluorine bonds and the stable "ate" complex resist hydrolysis.[2] |
| Thermal Stability | Can decompose upon heating[2] | Highly thermally stable, often with decomposition temperatures above 300°C[2][7] | The ionic lattice and strong B-F bonds contribute to high thermal resistance. |
| Storage | Often requires refrigeration or inert atmosphere for long-term storage | Can be stored indefinitely at room temperature on the benchtop[1][7] | Inherent chemical stability prevents common degradation pathways.[8] |
| Stoichiometry | Can be uncertain due to equilibrium with its anhydride (boroxine)[1][6] | Exists as a well-defined monomeric species with reliable stoichiometry | The stable salt form prevents the formation of anhydrides. |
Table 2: Susceptibility to Common Decomposition Pathways
| Degradation Pathway | 4-(Trifluoromethyl)phenylboronic Acid | This compound | Mechanistic Insight |
| Protodeboronation | Susceptible, especially in protic media; involves cleavage of the C-B bond[2][9] | Significantly more resistant to protodeboronation[1] | The protected tetracoordinate boron center is less electrophilic and less prone to cleavage. |
| Oxidation | The vacant p-orbital is readily attacked by oxidizing agents, leading to degradation[2] | Remarkably stable under strongly oxidative conditions[6] | The filled orbitals of the tetracoordinate boron complex prevent oxidative attack. |
| Boroxine Formation | Prone to dehydration to form a cyclic trimeric anhydride (boroxine), complicating stoichiometry[1] | Not susceptible to this pathway | The boron atom is already saturated with fluoride ions, preventing dehydration and cyclization. |
Mandatory Visualizations
Chemical Structures and Equilibrium
The diagram below illustrates the structures of both compounds and the synthetic relationship between them. Boronic acids are common precursors to their more stable trifluoroborate salts via reaction with potassium hydrogen fluoride (KHF₂).[1][7]
Degradation Pathways of Boronic Acid
This diagram shows the primary instability issues associated with arylboronic acids, which are mitigated by conversion to the trifluoroborate salt.
Experimental Workflow for Stability Comparison
A logical workflow for quantitatively comparing the stability of the two reagents is outlined below.
Experimental Protocols
To quantify the stability differences, standardized experimental protocols can be employed.
Hydrolytic Stability Assay
-
Objective: To quantify the rate of decomposition in an aqueous environment, simulating conditions relevant to many cross-coupling reactions.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of 4-(trifluoromethyl)phenylboronic acid and this compound of known concentration (e.g., 10 mM) in an inert, water-miscible solvent like acetonitrile or THF.
-
Reaction Setup: In separate vials, add a precise volume of the stock solution to a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) to initiate the experiment.
-
Time-Course Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quantification: Immediately analyze the aliquots by a suitable method, such as ¹⁹F NMR or reverse-phase HPLC, to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the hydrolytic half-life (t½) for each reagent under the tested conditions. The rate of hydrolysis for trifluoroborates can be influenced by factors such as pH and the presence of glass surfaces, which can sequester fluoride.[3]
-
Oxidative Stability Assay
-
Objective: To compare the resistance of the compounds to degradation by a common oxidizing agent.
-
Methodology:
-
Reagent Preparation: Prepare solutions of the boronic acid and trifluoroborate salt in a suitable solvent. Prepare a stock solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or Oxone®.
-
Reaction: Treat each boron compound with a stoichiometric equivalent of the oxidizing agent.
-
Monitoring: Monitor the reaction progress over time using TLC, GC-MS, or NMR to observe the disappearance of the starting material and the appearance of oxidation byproducts (e.g., 4-(trifluoromethyl)phenol).
-
Analysis: Compare the time required for complete consumption of the starting material for both compounds.
-
Thermal Stability Analysis
-
Objective: To determine and compare the decomposition temperatures of the two compounds.
-
Methodology:
-
Instrumentation: Use a Thermal Gravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of each compound into the TGA sample pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss is recorded as the decomposition temperature. Organotrifluoroborate salts typically show very high thermal stability.[2]
-
Conclusion: A Clear Choice for Robust Chemistry
For researchers in drug development and materials science, this enhanced stability translates into more reliable and reproducible synthetic outcomes. While the trifluoroborate salt requires an in situ hydrolysis step to release the active boronic acid for reactions like Suzuki-Miyaura coupling, this "slow-release" mechanism is often advantageous, minimizing side reactions associated with high concentrations of reactive boronic acid.[3][10] The trifluoroborate's robustness allows it to be carried through multi-step syntheses where a less stable boronic acid might degrade.[1] Therefore, for chemists seeking to improve the reliability and practicality of their synthetic protocols, this compound represents a clear advancement over its boronic acid counterpart.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | TCI AMERICA [tcichemicals.com]
- 5. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
A Comparative Guide: Aryltrifluoroborates vs. Boronate Esters in Suzuki Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction, with aryltrifluoroborates and boronate esters emerging as two of the most prominent options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Executive Summary: A Trade-off Between Stability and Reactivity
The central theme in the comparison between aryltrifluoroborates and boronate esters lies in the balance between stability and reactivity. Potassium aryltrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, simplifying storage and handling.[1] This high stability allows them to be carried through multi-step syntheses where more sensitive reagents might degrade.[1] In contrast, boronate esters, particularly the commonly used pinacol esters, offer a compromise, providing enhanced stability over their corresponding boronic acids while generally being more reactive than aryltrifluoroborates under certain conditions.[2][3] Boronic acids, while often the most reactive species, are prone to decomposition through pathways like protodeboronation and oxidation, which can impact reproducibility and yield.[2][4]
Quantitative Performance Data
The following tables summarize quantitative data from various studies to illustrate the relative performance of aryltrifluoroborates and boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 12 | 95 | [5] |
| 1-Bromonaphthalene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | MeOH | 1 | 80 | [6] |
| 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 24 | 87 | [7] |
| Aryl Mesylate | Phenylboronic Acid Pinacol Ester | Ni(cod)₂/PCy₃ | K₃PO₄ | Dioxane | 12 | 85 | [8] |
| Aryl Sulfamate | Phenylboronic Acid Neopentylglycol Ester | Ni(cod)₂/PCy₃ | K₃PO₄ | Dioxane | 12 | 78 | [8] |
| 2-Bromomesitylene | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | MeOH | 1 | 52 | [6] |
Table 2: Comparison of Stability and General Characteristics
| Property | Aryltrifluoroborates | Boronate Esters (Pinacol) |
| Physical State | Crystalline solids[1] | Often crystalline solids[2] |
| Air/Moisture Stability | High, can be stored indefinitely[1][9] | More stable than boronic acids, but can be sensitive to hydrolysis[2][3] |
| Purification | Generally straightforward isolation[5] | Can be purified by column chromatography[3] |
| Handling | Easy to handle, free-flowing solids[1] | Generally easy to handle[2] |
| Stoichiometry | Monomeric, allowing for precise stoichiometry[5] | Monomeric[3] |
Mechanistic Considerations and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent can influence the crucial transmetalation step. It is believed that aryltrifluoroborates undergo slow hydrolysis in situ to release the corresponding boronic acid under basic conditions, which then participates in the catalytic cycle.[1] This slow release can minimize side reactions like homocoupling.[1] Boronate esters can either hydrolyze to the boronic acid or, in some cases, undergo direct transmetalation.[10]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The preparation of both aryltrifluoroborates and boronate esters is well-established. Boronate esters, such as pinacol esters, are commonly synthesized via the Miyaura borylation reaction.[11] Aryltrifluoroborates are typically prepared from the corresponding boronic acids or esters by treatment with potassium hydrogen fluoride (KHF₂).[12][13]
Caption: Preparation of boronate esters and aryltrifluoroborates.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates: [6]
A mixture of the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and K₂CO₃ (3.0 mmol) in methanol (5 mL) is stirred at reflux. The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Arylboronate Esters: [14]
To a round-bottom flask is added the aryl halide (1.0 mmol), arylboronate ester (1.1 mmol), cesium carbonate (2.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 mmol, 10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) are added, and the mixture is stirred at 100 °C overnight. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.
Conclusion
Both aryltrifluoroborates and boronate esters are valuable reagents for Suzuki-Miyaura cross-coupling reactions, each with distinct advantages. Aryltrifluoroborates offer exceptional stability, making them ideal for complex, multi-step syntheses and for substrates prone to decomposition.[1] Boronate esters, while less stable, often provide a good balance of reactivity and ease of handling, and are widely used due to their commercial availability and the well-established protocols for their use.[2][3] The choice between these two classes of reagents should be guided by the specific requirements of the synthetic target, including the stability of the starting materials, the desired reaction conditions, and the overall synthetic strategy. For reactions requiring robust and storable reagents, aryltrifluoroborates are a superior choice. For more routine transformations where high reactivity is desired and stability is less of a concern, boronate esters may be more suitable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Boronic Acid Derivatives: Potassium Aryltrifluoroborates vs. MIDA Boronates and Traditional Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the efficiency and reliability of carbon-carbon bond formation are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, with the choice of the boron reagent significantly impacting reaction outcomes. This guide provides an objective comparison of the performance of potassium aryltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates against traditional boronic acids, supported by experimental data to inform reagent selection.
Potassium aryltrifluoroborates and MIDA boronates have emerged as superior alternatives to conventional boronic acids, primarily addressing the inherent instability of the latter. Many boronic acids, particularly heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation, leading to diminished yields and reproducibility.[1] Both trifluoroborates and MIDA boronates offer enhanced stability, allowing for easier handling, storage, and often leading to significantly improved reaction yields, especially with challenging substrates.
The Stability Advantage: A Head-to-Head Comparison
The enhanced stability of potassium aryltrifluoroborates and MIDA boronates translates directly to more reliable and higher-yielding cross-coupling reactions. This is particularly evident when working with boronic acids that are known to be unstable.
Potassium Aryltrifluoroborates are tetracoordinate boron species that are markedly more stable than their boronic acid counterparts.[2] They are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature.[2][3] This stability minimizes the impact of reagent degradation on reaction yields.
MIDA boronates are another class of air-stable boronic acid surrogates.[4] The N-methyliminodiacetic acid ligand protects the boron center, rendering the compound stable to air and chromatography. A key feature of MIDA boronates is their ability to participate in "slow-release" cross-coupling. Under specific basic conditions, the boronic acid is gradually released in situ, maintaining a low concentration of the potentially unstable species and minimizing decomposition while still allowing for efficient cross-coupling.[4][5]
The following diagram illustrates the relationship between stability and the form of the boronic acid derivative.
Caption: Stability hierarchy of boronic acid derivatives.
Yield Comparison: Quantitative Data
The ultimate measure of a reagent's effectiveness lies in the reaction yield. The following tables summarize quantitative data from various studies, comparing the performance of potassium aryltrifluoroborates and MIDA boronates with their corresponding boronic acids in Suzuki-Miyaura cross-coupling reactions.
Table 1: Potassium Aryltrifluoroborates vs. Boronic Acids
This table showcases the improved yields obtained when using potassium heteroaryltrifluoroborates in place of their often unstable heteroarylboronic acid counterparts.
| Heteroaryl Boron Reagent | Coupling Partner | Product | Yield (%) with Boronic Acid | Yield (%) with Trifluoroborate |
| Isoquinolin-4-yl | 4-Bromobenzonitrile | 4-(Isoquinolin-4-yl)benzonitrile | 34[1] | 62 (from one-pot)[1] |
| 4-Methylthiophen-2-yl | 4-Bromobenzonitrile | 4-(4-Methylthiophen-2-yl)benzonitrile | 69 (as received)[1] | 95 (from recrystallized boronic acid)[1] |
Table 2: MIDA Boronates vs. Unstable Boronic Acids
This table provides a direct comparison of yields for the Suzuki-Miyaura coupling of various unstable boronic acids and their corresponding MIDA boronates with 2-chloro-4,6-dimethoxy-1,3,5-triazine under identical "slow-release" conditions.
| Boron Reagent | Yield (%) with Boronic Acid | Yield (%) with MIDA Boronate |
| 2-Benzofuranyl | 50[4] | 92[4] |
| 2-Thiophenyl | 37[4] | 94[4] |
| 2-Indolyl | 14[4] | 93[4] |
| Vinyl | 45[4] | 85[4] |
| Cyclopropyl | 68[4] | 87[4] |
The data clearly demonstrates that for unstable boronic acids, the use of MIDA boronates under slow-release conditions leads to a dramatic improvement in reaction yields.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using potassium aryltrifluoroborates and MIDA boronates.
General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
This protocol is a general guideline for the cross-coupling of potassium aryltrifluoroborates with aryl halides.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), and a suitable base (e.g., Cs₂CO₃, 3.0 equiv).
-
Add the solvent system (e.g., a mixture of THF and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Slow-Release Suzuki-Miyaura Coupling with MIDA Boronates
This protocol is adapted for the slow-release cross-coupling of MIDA boronates with aryl chlorides, which is particularly effective for unstable boronic acids.[4][5]
Logical Relationship Diagram:
Caption: Key steps in slow-release Suzuki-Miyaura coupling.
Detailed Protocol:
-
In a reaction vessel, combine the aryl chloride (1.0 equiv), MIDA boronate (1.0-1.2 equiv), potassium phosphate (K₃PO₄, 7.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and SPhos (10 mol %).[5]
-
Add a 5:1 mixture of dioxane and water to achieve a concentration of 0.07 M.[5]
-
Heat the reaction mixture to 60 °C for 6 hours.[5]
-
After cooling to room temperature, perform a standard aqueous work-up.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
Conclusion
For routine Suzuki-Miyaura couplings where the boronic acid is stable, it remains a cost-effective and efficient reagent. However, for reactions involving unstable boronic acids, particularly many heteroaryl, vinyl, and cyclopropyl derivatives, both potassium aryltrifluoroborates and MIDA boronates offer significant advantages. The choice between these two stable derivatives may depend on the specific substrate, desired reaction conditions, and downstream synthetic steps. The robust stability of potassium aryltrifluoroborates makes them excellent for general use, while the slow-release capability of MIDA boronates provides a powerful tool for particularly challenging couplings where minimizing the instantaneous concentration of the free boronic acid is critical to achieving high yields. The experimental data strongly supports the adoption of these advanced boronic acid derivatives to enhance the reliability and efficiency of Suzuki-Miyaura cross-coupling reactions in complex molecule synthesis.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: Organotrifluoroborates versus Boronic Acids in Cross-Coupling Chemistry
For researchers, scientists, and drug development professionals, the pursuit of more robust and efficient synthetic methodologies is a constant endeavor. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, the choice of the organoboron reagent is a critical determinant of success. While boronic acids have long been the workhorses of this chemistry, potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages in terms of stability, handling, and, in many cases, reactivity. This guide provides an objective comparison of these two classes of organoboron reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.
At a Glance: Key Differences
| Feature | Organotrifluoroborates | Boronic Acids |
| Physical State | Crystalline, free-flowing solids[1] | Often solids, but can be difficult to purify[1] |
| Stability | Exceptionally stable to air and moisture; can be stored indefinitely at room temperature[1] | Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation[1][2] |
| Stoichiometry | Monomeric species, allowing for precise stoichiometric control[2] | Exist in equilibrium with boroxines, which can complicate stoichiometry[1][2] |
| Handling | Easy to handle, non-hygroscopic solids | Can be challenging to handle due to instability |
| Reactivity | Often exhibit superior or comparable reactivity to boronic acids, sometimes leading to higher yields[3] | Generally reactive, but can be hampered by decomposition pathways |
| Purification | Readily purified by recrystallization | Purification can be complicated by the presence of boroxines[2] |
Delving Deeper: A Quantitative Comparison
The enhanced stability of organotrifluoroborates often translates to higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. This is particularly evident with substrates that are prone to decomposition, such as heteroaryl boronic acids.
Suzuki-Miyaura Coupling: A Yield Showdown
| Boron Reagent | Coupling Partner | Product | Yield (%) with Boronic Acid | Yield (%) with Organotrifluoroborate | Reference |
| (7-Bromo-1H-indol-2-yl)boronic acid / trifluoroborate | 4-bromoanisole | 2-(4-methoxyphenyl)-7-bromo-1H-indole | Typically lower and less consistent due to instability | Higher and more consistent yields are expected[4] | [4] |
| 2-Furanylboronic acid / trifluoroborate | Aryl Halide | 2-Aryl-furan | Lower, susceptible to protodeboronation | Generally higher due to enhanced stability | [3] |
| 1H-Indolylboronic acids / trifluoroborates | Aryl Halides | N-Aryl-indoles | Good | Higher yields reported | [5] |
| Alkenylboronic acids / trifluoroborates | Aryl Halides | Arylated Alkenes | Can be problematic (e.g., polymerization of vinylboronic acid)[2] | Good to excellent yields[2] | [2] |
Note: The improved yields with organotrifluoroborates are often attributed to their slow, in-situ hydrolysis to the active boronic acid species, which minimizes side reactions like homocoupling.
The Stability Advantage: A Case Study of 2-Furanylboronic Acid
Heteroarylboronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond). For instance, 2-furanylboronic acid is known to decompose significantly upon storage. One study noted that after 15 days of storage at ambient temperature, 2-furanylboronic acid lost 90% of its activity in a Suzuki-Miyaura coupling reaction. In stark contrast, its corresponding potassium trifluoroborate salt shows exceptional stability and can be stored for extended periods without significant degradation, leading to more reliable and reproducible results.
Experimental Corner: Protocols for Success
To provide a practical context, here are detailed methodologies for the preparation of an organotrifluoroborate salt and a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes the straightforward conversion of a boronic acid to its corresponding trifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Organotrifluoroborate
This procedure can be adapted for a variety of substrates.
Materials:
-
Potassium organotrifluoroborate (e.g., potassium vinyltrifluoroborate)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., THF/water mixture)
Procedure:
-
In a reaction vessel, combine the potassium organotrifluoroborate (1.5 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., 2 mol%), and base (e.g., 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system (e.g., 9:1 THF:water).
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry
To better understand the underlying principles, the following diagrams illustrate the key chemical transformations.
Caption: Boronic acid equilibrium and conversion to a stable organotrifluoroborate salt.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of organoboron chemistry, offering a more stable, reliable, and often higher-yielding alternative to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions. Their ease of handling and purification further enhances their appeal for applications in academic research, industrial synthesis, and drug development. While boronic acids will undoubtedly remain a valuable tool in the synthetic chemist's arsenal, the clear advantages of organotrifluoroborates, particularly for challenging substrates, make them an indispensable class of reagents for modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
"mechanistic differences between boronic acids and trifluoroborates in coupling"
In the landscape of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, the choice of the organoboron reagent is pivotal to the success of the synthesis. For decades, boronic acids have been the workhorse nucleophiles. However, the increasing use of potassium organotrifluoroborates has prompted a closer examination of their respective mechanistic intricacies. This guide provides an objective comparison of their performance, stability, and reaction mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: Key Mechanistic and Performance Differences
The fundamental difference lies in their stability and the pre-activation required for trifluoroborates. Boronic acids can directly enter the catalytic cycle after activation by a base, whereas trifluoroborates are considered bench-stable pre-reagents that must first undergo hydrolysis to generate the active boronic acid in situ. This distinction has profound implications for their reactivity and side-product profiles.
Quantitative Performance and Stability Comparison
The superior stability of trifluoroborates often translates to practical advantages in handling, storage, and reaction outcomes, particularly when dealing with sensitive substrates.
| Feature | Boronic Acids | Potassium Organotrifluoroborates | Supporting Data & Remarks |
| Air & Moisture Stability | Prone to dehydration to form cyclic trimeric anhydrides (boroxines) and susceptible to protodeboronation.[1][2] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][2][3] | The tetracoordinate boron in trifluoroborates is less electrophilic and shielded from attack by water and oxygen.[2] |
| Oxidative Stability | Susceptible to oxidation. | Remarkably stable, even under strongly oxidative conditions.[2] | The shielding by fluoride ions protects the boron center from oxidative attack.[2] |
| Handling | Can be challenging to purify and their stoichiometry may be complicated by the presence of boroxines.[1][4] | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1][5] | Trifluoroborates exist as well-defined monomeric species.[5] |
| Reactivity | Directly active in the catalytic cycle upon activation by a base. | Act as a "protected" form of boronic acids, requiring in situ hydrolysis for activation.[6][7][8][9] | The rate of hydrolysis can be tuned, offering a "slow release" of the active boronic acid.[6][10][11] |
| Common Side Reactions | More prone to side reactions like oxidative homocoupling and protodeboronation due to the higher standing concentration of the active reagent.[6][10][11] | The slow release of boronic acid minimizes its accumulation, thereby reducing side reactions.[6][10][11] | This is a key advantage of the "slow release" strategy afforded by trifluoroborates. |
| Hydrolysis Rate (t½) | N/A | Varies from minutes to months depending on the organic substituent and reaction conditions.[11] | Styryltrifluoroborate: t½ = 27 min; Phenylethynyltrifluoroborate: t½ = 57,000 min.[11] |
The Mechanistic Pathways: A Tale of Two Cycles
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. While the overall cycle is similar for both boronic acids and trifluoroborates, the entry point and the nature of the active boron species differ significantly.
Catalytic Cycle with Boronic Acids
For boronic acids, the generally accepted mechanism involves the initial oxidative addition of an organohalide to a Pd(0) complex. The subsequent transmetalation, often the rate-determining step, is believed to proceed predominantly through the reaction of an arylpalladium hydroxo complex with the neutral boronic acid.[12][13][14] This pathway is favored over the reaction of an arylpalladium halide complex with a boronate anion (formed from the boronic acid and base).[12][13]
Catalytic Cycle with Trifluoroborates
Potassium organotrifluoroborates are inert to the palladium catalyst and must first undergo hydrolysis to form the corresponding boronic acid (or a related boronate species).[6][10][11] This hydrolysis step is crucial and its rate depends on various factors, including the substrate's electronic properties, pH, and temperature.[10][11][15] Once the boronic acid is generated, it enters the same catalytic cycle as described above. The slow, controlled release of the boronic acid is a key feature, mitigating unwanted side reactions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a trifluoroborate salt from a boronic acid and a general Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium Phenyltrifluoroborate
This procedure outlines the straightforward conversion of a boronic acid to its corresponding trifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.[1]
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.[1]
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield the final product.[16]
General Protocol for Suzuki-Miyaura Cross-Coupling with a Trifluoroborate Salt
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium organotrifluoroborate (e.g., potassium vinyltrifluoroborate) (1.0 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium(II) catalyst (e.g., PdCl₂ or Pd(OAc)₂) (2-3 mol%)
-
Phosphine ligand (e.g., triphenylphosphine or RuPhos) (4-6 mol%)
-
Base (e.g., Cs₂CO₃ or Na₂CO₃) (3.0 mmol)
-
Solvent (e.g., 9:1 THF/water or 4:1 n-butanol/water)
Procedure:
-
In a reaction vessel, combine the potassium organotrifluoroborate, aryl halide, base, palladium catalyst, and phosphine ligand.[1][16]
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).[1][16]
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[1][16]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[16]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography on silica gel.[16]
Conclusion
Potassium organotrifluoroborates offer significant practical advantages over boronic acids, primarily due to their enhanced stability, ease of handling, and the ability to mitigate side reactions through a "slow release" mechanism. While boronic acids are directly active reagents, their inherent instability can lead to challenges in storage and reaction reproducibility. The key mechanistic differentiator for trifluoroborates is the requisite hydrolysis step to generate the active boronic acid in situ. This understanding allows chemists to leverage the strengths of each reagent class, choosing the more reactive boronic acid for robust transformations or the stable trifluoroborate for reactions involving sensitive substrates or when minimization of side products is critical. The choice, ultimately, is a strategic one, balancing reactivity with stability to achieve the desired synthetic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembites.org [chembites.org]
- 14. researchgate.net [researchgate.net]
- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Utility of Potassium 4-(trifluoromethyl)phenyltrifluoroborate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. Among the various reagents available for introducing the 4-(trifluoromethyl)phenyl moiety, Potassium 4-(trifluoromethyl)phenyltrifluoroborate has emerged as a valuable and versatile building block in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of its performance with alternative reagents, supported by experimental data, to delineate its scope and limitations.
Superior Stability and Handling of Potassium Organotrifluoroborates
Potassium organotrifluoroborates, including the 4-(trifluoromethyl)phenyl derivative, offer significant advantages over their boronic acid counterparts. As crystalline, monomeric solids, they are remarkably stable to air and moisture, allowing for indefinite storage under ambient conditions[1][2]. This contrasts sharply with boronic acids, which are prone to dehydration to form cyclic boroxines, complicating accurate stoichiometry, and can undergo protodeboronation, leading to reagent degradation and reduced yields[1][3]. The enhanced stability of trifluoroborates often translates to more consistent and reproducible results in cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application for this compound. It readily couples with a variety of aryl and heteroaryl halides and triflates. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the organoboron reagent.
Comparative Performance Data
While direct, side-by-side comparisons of this compound and 4-(trifluoromethyl)phenylboronic acid under identical conditions are not extensively documented in the literature, the general trend indicates that trifluoroborates can provide comparable or superior yields, particularly in challenging couplings. Their stability often allows for the use of near-stoichiometric amounts of the boron reagent, whereas an excess of boronic acid is frequently required to drive reactions to completion.
Below is a compilation of representative Suzuki-Miyaura coupling yields involving 4-(trifluoromethyl)phenyl boron reagents with various coupling partners. It is important to note that reaction conditions may vary between different studies.
| Coupling Partner | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Chlorobenzonitrile | This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-Amyl alcohol | 92 |
| 1-Bromo-4-nitrobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 4-Bromotoluene | This compound | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 |
| 2-Bromopyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 91 |
| 3-Chloropyridine | This compound | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 78 |
Scope and Limitations in Other Cross-Coupling Reactions
While extensively used in Suzuki-Miyaura couplings, the application of this compound in other named cross-coupling reactions is less documented.
-
Buchwald-Hartwig Amination: The direct use of potassium aryltrifluoroborates as coupling partners in Buchwald-Hartwig amination is not a standard or widely reported protocol. This reaction typically involves the coupling of an amine with an aryl halide or pseudohalide. It is conceivable that a tandem reaction, where the trifluoroborate is first coupled to a suitable halide which is then subjected to amination, could be employed.
-
Heck, Sonogashira, Stille, Negishi, and Kumada Couplings: These cross-coupling reactions rely on different organometallic reagents (e.g., organotins, organozincs, Grignard reagents) and are mechanistically distinct from the Suzuki-Miyaura reaction. This compound is not a direct substrate for these transformations. However, the biaryl products obtained from Suzuki-Miyaura coupling using this reagent can subsequently participate in these other cross-coupling reactions if they contain a suitable functional group (e.g., a halide).
Limitations:
-
Reaction Conditions: While generally robust, the optimal conditions for coupling this compound can be substrate-dependent, sometimes requiring specific ligands and bases to achieve high yields, particularly with challenging or sterically hindered substrates.
-
Limited Scope Beyond Suzuki-Miyaura: The primary utility of this reagent is currently confined to Suzuki-Miyaura and related couplings. Its direct application in a broader range of named cross-coupling reactions is not established.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.05 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Ligand (e.g., SPhos, RuPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, often with a small amount of water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Decision Framework for Boron Reagent Selection
Caption: A decision tree for selecting the appropriate 4-(trifluoromethyl)phenyl boron reagent.
References
A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of Potassium 4-(trifluoromethyl)phenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Potassium organotrifluoroborates have emerged as valuable coupling partners due to their stability to air and moisture, ease of handling, and high reactivity. This guide provides a comparative overview of the performance of various palladium ligands in the Suzuki-Miyaura coupling of potassium 4-(trifluoromethyl)phenyltrifluoroborate, a key substrate for the introduction of the trifluoromethylphenyl group, a common motif in pharmaceuticals and agrochemicals.
Performance of Palladium Ligands: A Data-Driven Comparison
The choice of ligand is critical to the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and catalyst stability. Below is a summary of the performance of different palladium ligands in the coupling of this compound and other structurally related aryltrifluoroborates with various aryl halides. It is important to note that direct comparative studies for this compound are limited; therefore, data from closely related systems are included to provide a broader perspective on ligand efficacy.
| Ligand | Palladium Precatalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | |
| RuPhos | Pd(OAc)₂ | 4-Chlorobenzonitrile | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 76 | |
| PPh₃ | PdCl₂ | p-Bromoanisole | Cs₂CO₃ | THF/H₂O | RT | 24 | 72 | |
| dppf | PdCl₂(dppf) | 4-Bromobenzonitrile | Cs₂CO₃ | THF/H₂O | 80 | 12 | 63 | |
| (S)-BINAP | Pd(OAc)₂ | 4-Bromobenzonitrile | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 76 | |
| DPEPhos | Pd(OAc)₂ | 4-Bromobenzonitrile | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 68 | |
| FcP(i-Pr)₂ | Pd(OAc)₂ | 4-Bromobenzonitrile | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 73 |
Note: The data presented for RuPhos, (S)-BINAP, DPEPhos, and FcP(i-Pr)₂ were obtained using potassium benzyloxymethyltrifluoroborate as the coupling partner, not this compound. However, this data provides valuable insight into the relative performance of these ligands in Suzuki-Miyaura reactions of potassium organotrifluoroborates.
From the available data, bulky and electron-rich monophosphine ligands from the Buchwald family, such as SPhos and RuPhos , demonstrate superior performance, particularly with challenging aryl chloride substrates. These ligands facilitate the oxidative addition of the aryl halide to the palladium center and promote the subsequent transmetalation and reductive elimination steps of the catalytic cycle. While traditional ligands like triphenylphosphine (PPh₃) and bidentate ligands like dppf are effective, they may require longer reaction times or higher temperatures to achieve comparable yields.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, based on procedures reported in the literature for similar substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chloroanisole)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Water (degassed)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
In a separate vial, dissolve the palladium precatalyst (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol) in the anhydrous solvent (3-5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (0.5-1.0 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process: Experimental Workflow and Key Relationships
To better understand the experimental process and the factors influencing the reaction outcome, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors of palladium ligands influencing Suzuki-Miyaura coupling performance.
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Potassium Trifluoroborates in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. In the realm of carbon-carbon bond formation, particularly the widely utilized Suzuki-Miyaura cross-coupling reaction, a compelling alternative to traditional boronic acids and esters has emerged: potassium organotrifluoroborates. This guide provides an objective comparison of potassium trifluoroborates against other common boron reagents, supported by experimental data, to inform their application in industrial and large-scale synthetic processes.
Potassium organotrifluoroborates are crystalline solids that are generally stable to air and moisture, a significant advantage over many boronic acids which can be prone to decomposition and require more stringent handling and storage conditions.[1][2] This enhanced stability simplifies handling and storage, potentially reducing costs associated with specialized equipment and inert atmosphere techniques.[1][3]
Comparative Performance: A Data-Driven Overview
The decision to adopt potassium trifluoroborates in large-scale synthesis hinges on a careful evaluation of their performance against established alternatives. The following tables summarize key quantitative data to facilitate this comparison.
Table 1: Stability and Handling of Boron Reagents
| Feature | Potassium Trifluoroborates | Boronic Acids | Boronate Esters |
| Physical State | Crystalline solids[1] | Often crystalline solids, but can be amorphous | Liquids or low-melting solids |
| Air Stability | Generally stable, can be stored indefinitely at room temperature[1][4] | Variable, prone to dehydration to form boroxines and protodeboronation[3][5] | Generally more stable than boronic acids, but can be sensitive to moisture |
| Moisture Stability | Generally stable[1][4] | Sensitive, can lead to decomposition[3] | Sensitive to hydrolysis |
| Handling | Simplified due to stability[2] | Often require inert atmosphere for long-term storage and handling[3] | May require inert atmosphere techniques |
| Storage | Tightly sealed containers in a cool, dry place[1] | Often requires refrigeration or storage in a desiccator under inert gas | Tightly sealed containers, often under inert gas |
Table 2: Cost Considerations for Boron Reagents in Large-Scale Synthesis
| Cost Factor | Potassium Trifluoroborates | Boronic Acids | Boronate Esters |
| Starting Material Cost | Prepared from inexpensive starting materials like potassium hydrogen fluoride (KHF₂)[3] | Cost varies widely depending on the specific boronic acid | Generally synthesized from boronic acids, adding a process step and cost |
| Synthesis | Can be prepared in a one-pot procedure from organometallics or boronic acids[4] | Synthesis can be complex and may require purification by chromatography | Typically prepared from boronic acids and a diol |
| Reagent Purity | Typically high (95-97% commercially available)[2] | Purity can be variable and may require recrystallization | Purity is generally high |
| Waste Disposal | Byproducts are relatively benign inorganic salts (e.g., potassium fluoride)[3] | Boronic acid waste may require special handling | Diol byproduct from reactions needs to be managed |
Table 3: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Substrate Type | Potassium Trifluoroborates | Boronic Acids | Notes |
| Simple Aryl Halides | High yields, comparable to boronic acids | High yields | Trifluoroborates offer handling advantages. |
| Heteroaryl Halides | Often superior yields, especially with problematic substrates[6] | Yields can be lower due to instability and side reactions | Trifluoroborates can overcome limitations of boronic acids. |
| Alkyl Halides | Exceptional reagents for difficult alkyl transfers[3] | Prone to competitive protodeboronation, often requiring excess reagent[3][5] | Trifluoroborates are more resistant to protodeboronation.[3] |
| Sterically Hindered Substrates | Can provide higher yields and cleaner reactions[2] | May result in lower yields and require forcing conditions | The enhanced reactivity of trifluoroborates can be advantageous. |
Note: Direct comparative yield data under identical conditions can be scarce as researchers often turn to trifluoroborates for substrates where boronic acids are known to perform poorly.[6]
Experimental Protocols: A Practical Guide
To provide a practical context for the data presented, detailed methodologies for the preparation of a potassium aryltrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate
This procedure describes the conversion of a commercially available boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve phenylboronic acid (1.0 equiv) in methanol.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid. A precipitate will form.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water, followed by acetone, and finally diethyl ether to facilitate drying.
-
Dry the resulting white crystalline solid under vacuum to obtain potassium phenyltrifluoroborate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction.
Materials:
-
Potassium phenyltrifluoroborate (1.5 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Toluene
-
Water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add potassium phenyltrifluoroborate, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and cesium carbonate.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Decision Framework
The selection of a boron reagent for large-scale synthesis involves a logical progression of considerations, from initial cost and availability to final product purity and waste management. The following diagram illustrates this decision-making workflow.
Caption: A logical workflow for the cost-benefit analysis of selecting a boron reagent.
Conclusion: The Trifluoroborate Advantage in Industrial Synthesis
Potassium trifluoroborates present a compelling case for their adoption in large-scale synthesis, particularly in the pharmaceutical and fine chemical industries. Their primary advantages lie in their enhanced stability, which translates to easier handling, storage, and potentially safer operations.[1][2] While the initial cost of a specific trifluoroborate may be higher than its corresponding boronic acid, this can be offset by the use of inexpensive starting materials for their preparation and the potential for higher and more consistent yields, especially with challenging substrates.[3][6] Furthermore, the generation of relatively benign inorganic byproducts aligns with the principles of green chemistry.[3]
For researchers and process chemists, the decision to employ potassium trifluoroborates should be made on a case-by-case basis, considering the specific requirements of the synthesis. However, for processes where reagent stability, operational simplicity, and robust, high-yielding reactions are paramount, potassium trifluoroborates represent a superior and economically viable alternative to traditional boron reagents. Their adoption can lead to more efficient, reliable, and ultimately more cost-effective large-scale manufacturing processes.
References
Safety Operating Guide
Proper Disposal of Potassium 4-(trifluoromethyl)phenyltrifluoroborate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Potassium 4-(trifluoromethyl)phenyltrifluoroborate, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.[1] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2]
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste.
For large quantities , the recommended procedure is to dispose of the contents and container through an approved waste disposal plant.[1][2] It is imperative to consult with your institution's environmental health and safety (EHS) office for guidance on disposal as hazardous waste and to ensure compliance with local, regional, and national regulations.
For small, laboratory-scale quantities , a chemical neutralization and hydrolysis procedure can be employed to convert the trifluoroborate salt into a more environmentally benign borate species. This process should be carried out with caution in a controlled laboratory setting.
Quantitative Data for Disposal
| Parameter | Guideline | Notes |
| Reagent Concentration | Dilute aqueous solution | The compound is slightly soluble in water.[3] Dilution minimizes potential hazards. |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | A mild base is used to facilitate the hydrolysis of the trifluoroborate. |
| pH Monitoring | Neutral (pH ~7) | Use pH paper or a calibrated pH meter to ensure complete neutralization. |
| Final Disposal | Drain disposal with copious amounts of water | This is contingent on local regulations. Always verify with your EHS office. |
Experimental Protocol for Small-Scale Disposal
The following step-by-step protocol outlines the procedure for the neutralization and disposal of small quantities of this compound waste.
Objective: To hydrolyze the organotrifluoroborate to its corresponding boronic acid and subsequently to boric acid or its salts, which are less hazardous.
Materials:
-
This compound waste
-
Large beaker or flask
-
Stir bar and stir plate
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water
-
pH paper or a calibrated pH meter
Procedure:
-
Segregation and Labeling: Collect all waste containing this compound in a dedicated and clearly labeled waste container.
-
Dilution: In a well-ventilated chemical fume hood, carefully transfer the waste to a larger beaker. Slowly add water to dissolve the solid material.
-
Neutralization: While continuously stirring the aqueous solution, slowly add a mild base such as sodium bicarbonate or sodium carbonate. The addition of a base promotes the hydrolysis of the trifluoroborate.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base incrementally until the pH of the solution reaches neutral (approximately pH 7). This indicates that any acidic byproducts, such as hydrofluoric acid (HF) that could potentially form, have been neutralized.
-
Final Disposal: Once the solution is confirmed to be neutral, it may be permissible to dispose of it down the drain with a large volume of running water. Crucially, confirm that this practice is in compliance with your local and institutional EHS regulations before proceeding.
-
Container Decontamination: Thoroughly clean the empty waste container with water and a suitable laboratory detergent. The rinse water from this step can typically be disposed of down the drain.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Potassium 4-(trifluoromethyl)phenyltrifluoroborate
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Potassium 4-(trifluoromethyl)phenyltrifluoroborate. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and risk.
Hazard Summary
This compound is a stable, solid organoboron compound.[1] While generally less reactive than its boronic acid counterparts, it can cause skin, eye, and respiratory irritation.[2][3] Therefore, adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against dust particles and potential splashes. A face shield is recommended when handling larger quantities. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for any signs of degradation or puncture before use. Double gloving is recommended for extended handling periods. |
| Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust particles.[1][2] Avoid creating dust during handling.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure all operations are conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Verify that a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Prepare all necessary equipment, such as spatulas, weighing paper, and glassware, within the fume hood to minimize the transport of the chemical in open containers.
2. Weighing and Transfer:
-
Don all required PPE before handling the chemical.
-
Carefully open the container inside the chemical fume hood.
-
Use a clean, dry spatula to weigh the desired amount of the compound.
-
Transfer the solid slowly and carefully to the reaction vessel to avoid generating dust.[4]
-
Promptly close the container securely after use.
3. During Reaction:
-
Keep the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any signs of unexpected changes.
4. Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after completing the work.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical attention.[2][3] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2][5] Remove and wash contaminated clothing before reuse.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do so. Continue rinsing.[2][5] If eye irritation persists, get medical attention.[2][5] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2][3] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Labeling:
-
Collect all waste containing this compound in a dedicated, clearly labeled waste container.[1]
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.[1]
2. Neutralization of Small Quantities: For small quantities typically used in a laboratory setting, the following neutralization procedure is recommended before disposal. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office.[1]
-
Dilution: In a well-ventilated fume hood, slowly add water to the solid waste to dissolve it.[1]
-
Neutralization: While stirring, slowly add a mild base such as sodium bicarbonate or sodium carbonate to the aqueous solution. This will hydrolyze the trifluoroborate.[1]
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (pH 7).[1]
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm this procedure with your local EHS office.[1]
3. Container Decontamination:
-
Thoroughly rinse the empty container with water and a suitable detergent. The rinse water can be disposed of down the drain.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
